Product packaging for 2-Chloro-1-(3-nitrophenyl)ethanol(Cat. No.:CAS No. 13425-36-0)

2-Chloro-1-(3-nitrophenyl)ethanol

Cat. No.: B083682
CAS No.: 13425-36-0
M. Wt: 201.61 g/mol
InChI Key: AJHYSIGTVNOJDD-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-nitrophenyl)ethanol is a chiral aromatic alcohol of high value in organic and medicinal chemistry research. This compound features both a chloro and a nitro substituent on the phenyl ring, making it a versatile and multifunctional synthetic building block . Its structure suggests significant potential as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and chiral ligands . The nitro group is a well-known precursor for amino functionality, allowing for further derivatization to a wide range of compounds . The presence of a stereocenter at the ethanol moiety makes it a candidate for studies in asymmetric synthesis and enzymatic resolution, similar to its structural analog, 1-(3-nitrophenyl)ethanol . Researchers utilize this chemical and its derivatives predominantly in exploratory synthesis, method development, and as a precursor in the synthesis of potential bioactive molecules . This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not classified or sold for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO3 B083682 2-Chloro-1-(3-nitrophenyl)ethanol CAS No. 13425-36-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13425-36-0

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-chloro-1-(3-nitrophenyl)ethanol

InChI

InChI=1S/C8H8ClNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5H2

InChI Key

AJHYSIGTVNOJDD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CCl)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CCl)O

Synonyms

Benzenemethanol, alpha-(chloromethyl)-3-nitro- (9CI)

Origin of Product

United States

Foundational & Exploratory

2-Chloro-1-(3-nitrophenyl)ethanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 2-Chloro-1-(3-nitrophenyl)ethanol, with a focus on its synthesis and characterization. Due to the compound's nature as a specialized chemical intermediate, publicly available data on its physical properties is limited. This guide compiles the available information and supplements it with data on closely related isomers for comparative purposes.

Core Physical and Chemical Properties

PropertyThis compound(2-Chloro-3-nitrophenyl)methanol (Isomer)2-(4-Chloro-2-nitrophenyl)ethanol (Isomer)2-(3-Nitrophenyl)ethanol (Analogue)
Molecular Formula C₈H₈ClNO₃C₇H₆ClNO₃[1]C₈H₈ClNO₃[2]C₈H₉NO₃[3]
Molecular Weight 201.61 g/mol 187.58 g/mol [1]201.61 g/mol [2]167.16 g/mol [3]
CAS Number Not Found89639-98-5[1]Not Found52022-77-2[3]
Melting Point Data Not AvailableData Not AvailableData Not Available47-49 °C[3]
Boiling Point Data Not AvailableData Not AvailableData Not Available141-146 °C @ 4 Torr[3]
Density Data Not AvailableData Not AvailableData Not AvailableData Not Available
Solubility Data Not AvailableData Not AvailableData Not AvailableData Not Available
Appearance Reported as a product of synthesisData Not AvailableData Not AvailableData Not Available

Synthesis and Experimental Protocols

The primary method for synthesizing chiral this compound is through the asymmetric reduction of its corresponding ketone, 2-chloro-1-(3-nitrophenyl)ethanone. A notable example is the enzymatic reduction using a whole-cell biocatalyst.

Enzymatic Reduction of 2-Chloro-1-(3-nitrophenyl)ethanone

An effective method for producing (R)-2-chloro-1-(3-nitrophenyl)ethanol involves the use of the yeast Pichia minuta as a whole-cell biocatalyst. This process achieves high enantioselectivity and yield.[4]

Experimental Protocol:

  • Cultivation of Biocatalyst: Pichia minuta JCM 3622 is cultivated in a suitable medium to generate the whole-cell biocatalyst.

  • Reaction Setup: The reduction of 2-chloro-1-(3-nitrophenyl)ethanone is carried out using the incubated whole-cell biocatalyst.

  • Substrate Reservoir: To manage the hydrophobic, crystalline, and potentially toxic nature of the substrate, Amberlite XAD-7 resin is used as a reservoir.[4]

  • Reaction Conditions: The specific reaction conditions such as temperature, pH, and incubation time are optimized for the biocatalyst.

  • Product Isolation: Following the reaction, the product, (R)-2-chloro-1-(3-nitrophenyl)ethanol, is isolated from the reaction mixture.

  • Yield and Purity: This method has been reported to yield the product with a 99.2% enantiomeric excess (ee) and an 87% isolated yield.[4]

G cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Reduction cluster_analysis Analysis Yeast Pichia minuta JCM 3622 Cultivation Cultivation in Medium Yeast->Cultivation Biocatalyst Whole-Cell Biocatalyst Cultivation->Biocatalyst ReactionVessel Reaction with Biocatalyst Biocatalyst->ReactionVessel Substrate 2-Chloro-1-(3-nitrophenyl)ethanone Reservoir Amberlite XAD-7 (Reservoir) Substrate->Reservoir Reservoir->ReactionVessel Product (R)-2-Chloro-1-(3-nitrophenyl)ethanol ReactionVessel->Product Isolation Product Isolation Product->Isolation Yield 87% Isolated Yield Isolation->Yield Purity 99.2% Enantiomeric Excess Isolation->Purity

Enzymatic Synthesis Workflow

Chemical Reactivity and Logical Relationships

This compound is a valuable chiral building block in organic synthesis. Its reactivity is primarily centered around the hydroxyl and chloro functional groups, as well as the nitro group on the aromatic ring.

The logical relationship for its synthesis and potential further reactions is outlined below. The key transformation is the reduction of the ketone precursor. The resulting chiral alcohol can then be used in subsequent synthetic steps, for example, in the synthesis of pharmacologically active molecules like (R)-phenylephrine.[4]

G Start 2-Chloro-1-(3-nitrophenyl)ethanone (Ketone Precursor) Reduction Asymmetric Reduction (e.g., Enzymatic, NaBH4) Start->Reduction Product This compound (Chiral Alcohol) Reduction->Product FurtherChem Further Chemical Transformations Product->FurtherChem API Active Pharmaceutical Ingredients (e.g., Phenylephrine) FurtherChem->API

Synthetic Pathway and Utility

Spectral Data

While a complete set of spectral data is not available in public repositories, the following represents typical characterization data that would be obtained for such a compound. The data provided is for a closely related nitro-containing aromatic alcohol, 2-nitro-1-(3-nitrophenyl)ethanol, to serve as a reference.

Reference Spectral Data for a Related Compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.61-5.64 (1H, m), δ 7.61 (1H, t, J=8 Hz), δ 7.79 (1H, d, J=8 Hz), δ 8.19 (1H, d, J=8 Hz), δ 8.31 (1H, s)[5]

  • ¹³C NMR (CDCl₃, 125 MHz): δ 69.84, 80.71, 121.14, 123.77, 130.14, 132.15, 140.35, 148.45[5]

  • IR (KBr pellet, νmax/cm⁻¹): ν 3304, 3075, 2956, 2870, 1612, 1545, 1511, 1437, 1368, 1329, 1095, 1058, 775, 668[5]

It is imperative for researchers working with this compound to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

References

Technical Guide: 2-Chloro-1-(3-nitrophenyl)ethanol and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Substituted Phenylethanols

Substituted phenylethanol derivatives are a significant class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The specific arrangement of functional groups, such as chloro and nitro moieties, on the phenyl ring and ethanol backbone, dictates the molecule's reactivity and potential applications. This guide focuses on the characteristics of compounds structurally related to 2-Chloro-1-(3-nitrophenyl)ethanol to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Identification and Properties of Related Compounds

Due to the lack of specific data for this compound, this section details the IUPAC names, CAS numbers, and key physicochemical properties of structurally similar compounds. This comparative data is essential for predicting the characteristics of the target molecule.

Table 1: Key Chemical Identifiers of Related Compounds
Compound NameIUPAC NameCAS Number
1-(3-Nitrophenyl)ethanol1-(3-nitrophenyl)ethanol5400-78-2[1][2][3][4]
2-Chloro-1-phenylethanol2-chloro-1-phenylethanol1674-30-2[5]
(S)-2-Chloro-1-phenylethanol(1S)-2-chloro-1-phenylethanol70111-05-6[6][7]
(R)-2-Chloro-1-phenylethanol(1R)-2-chloro-1-phenylethanol56751-12-3
2-(3-Nitrophenyl)ethanol2-(3-nitrophenyl)ethanol52022-77-2[8]
(2-Chloro-3-nitrophenyl)methanol(2-chloro-3-nitrophenyl)methanol89639-98-5[9]
2-(4-Chloro-2-nitrophenyl)ethanol2-(4-chloro-2-nitrophenyl)ethanol16764-17-3[10]
2-Nitro-1-(3-nitrophenyl)ethanol2-nitro-1-(3-nitrophenyl)ethanol18731-45-8
Table 2: Physicochemical Properties of Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-(3-Nitrophenyl)ethanolC8H9NO3167.16[4]60-66281.3 ± 23.0 at 760 mmHg
2-Chloro-1-phenylethanolC8H9ClO156.61[5]Not AvailableNot Available
2-(3-Nitrophenyl)ethanolC8H9NO3167.1647-49[8]141-146 @ 4 Torr[8]
(2-Chloro-3-nitrophenyl)methanolC7H6ClNO3187.58[9]Not AvailableNot Available
2-(4-Chloro-2-nitrophenyl)ethanolC8H8ClNO3201.61[10]Not AvailableNot Available
2-Nitro-1-(3-nitrophenyl)ethanolC8H8N2O5212.16[11]Not AvailableNot Available

Proposed Synthesis of this compound

A plausible synthetic route to obtain this compound can be extrapolated from established organic chemistry reactions used for similar molecules. A common method would be the reduction of a corresponding ketone precursor, α-chloro-3'-nitroacetophenone.

Experimental Protocol: Synthesis via Ketone Reduction

Step 1: Synthesis of α-Chloro-3'-nitroacetophenone (Precursor)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3'-nitroacetophenone (1 mole) in a suitable solvent such as glacial acetic acid.

  • Chlorination: While stirring, slowly add sulfuryl chloride (SO₂Cl₂) (1.1 moles) to the solution. The reaction is exothermic and should be cooled in an ice bath to maintain a temperature below 20°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The solid product, α-chloro-3'-nitroacetophenone, will precipitate.

  • Purification: Filter the precipitate, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent like ethanol to obtain the purified precursor.

Step 2: Reduction to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized α-chloro-3'-nitroacetophenone (1 mole) in a suitable solvent, such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 moles), portion-wise while stirring. Keep the temperature below 10°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to proceed at room temperature. Monitor the reduction by TLC.

  • Work-up: Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Diagrams

Proposed Synthesis Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction 3'-Nitroacetophenone 3'-Nitroacetophenone Dissolution_in_Acetic_Acid Dissolution_in_Acetic_Acid 3'-Nitroacetophenone->Dissolution_in_Acetic_Acid 1. Dissolve Chlorination Chlorination Dissolution_in_Acetic_Acid->Chlorination 2. Add SO2Cl2 Reaction_Monitoring_TLC_1 Reaction_Monitoring_TLC_1 Chlorination->Reaction_Monitoring_TLC_1 3. Stir & Monitor Workup_Precipitation Workup_Precipitation Reaction_Monitoring_TLC_1->Workup_Precipitation 4. Quench in H2O Purification_Recrystallization Purification_Recrystallization Workup_Precipitation->Purification_Recrystallization 5. Filter & Recrystallize alpha-Chloro-3'-nitroacetophenone alpha-Chloro-3'-nitroacetophenone Purification_Recrystallization->alpha-Chloro-3'-nitroacetophenone Dissolution_in_Methanol Dissolution_in_Methanol alpha-Chloro-3'-nitroacetophenone->Dissolution_in_Methanol 1. Dissolve Reduction_with_NaBH4 Reduction_with_NaBH4 Dissolution_in_Methanol->Reduction_with_NaBH4 2. Add NaBH4 Reaction_Monitoring_TLC_2 Reaction_Monitoring_TLC_2 Reduction_with_NaBH4->Reaction_Monitoring_TLC_2 3. Stir & Monitor Workup_Quenching Workup_Quenching Reaction_Monitoring_TLC_2->Workup_Quenching 4. Quench with HCl Extraction_Ethyl_Acetate Extraction_Ethyl_Acetate Workup_Quenching->Extraction_Ethyl_Acetate 5. Extract Purification_Chromatography Purification_Chromatography Extraction_Ethyl_Acetate->Purification_Chromatography 6. Purify This compound This compound Purification_Chromatography->this compound G cluster_analogues Structural Analogues cluster_isomers Positional Isomers & Related Structures Target_Compound This compound Analogue_1 1-(3-Nitrophenyl)ethanol (Lacks Chloro Group) Target_Compound->Analogue_1 structurally related via removal of Cl Analogue_2 2-Chloro-1-phenylethanol (Lacks Nitro Group) Target_Compound->Analogue_2 structurally related via removal of NO2 Isomer_1 (2-Chloro-3-nitrophenyl)methanol Target_Compound->Isomer_1 differs in substituent position and carbon chain length Isomer_2 2-(4-Chloro-2-nitrophenyl)ethanol Target_Compound->Isomer_2 differs in substituent position

References

Molecular weight and formula of 2-Chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on 2-Chloro-1-(3-nitrophenyl)ethanol is limited. This guide provides theoretical data based on its chemical structure and proposes a plausible synthetic route based on established organic chemistry principles for analogous compounds.

Molecular Profile

This compound is a substituted phenylethanol derivative. Its structure consists of a phenyl ring substituted with a nitro group at the meta position (position 3) and a 2-chloroethanol group at position 1. The presence of a chiral center at the carbinol carbon suggests that this compound can exist as a racemic mixture of two enantiomers.

Chemical Structure and Properties

The molecular formula and weight have been calculated based on the compound's structure.

PropertyValue
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC(=CC(=C1)--INVALID-LINK--O)--INVALID-LINK--[O-]
InChI Key Not available
CAS Number Not available

Proposed Synthesis

Due to the lack of specific literature on the synthesis of this compound, a general and reliable method is proposed: the reduction of the corresponding ketone, 2-chloro-1-(3-nitrophenyl)ethan-1-one.

Synthetic Workflow

The proposed synthesis involves a single-step reduction of the ketone precursor.

G A 2-chloro-1-(3-nitrophenyl)ethan-1-one C This compound A->C Reduction B Sodium Borohydride (NaBH4) Methanol (Solvent) B->C

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Objective: To synthesize this compound via the reduction of 2-chloro-1-(3-nitrophenyl)ethan-1-one.

Materials:

  • 2-chloro-1-(3-nitrophenyl)ethan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 2-chloro-1-(3-nitrophenyl)ethan-1-one in anhydrous methanol under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Reduction: While stirring, slowly add 1.1 equivalents of sodium borohydride to the solution in small portions, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Potential Applications and Research Directions

While no specific biological activities or applications have been documented for this compound, related nitroaromatic and chloro-substituted compounds are of interest in medicinal chemistry and materials science. Potential areas for future research could include:

  • Antimicrobial and Antifungal Activity: Many nitroaromatic compounds exhibit antimicrobial properties.

  • Enzyme Inhibition: The electrophilic nature of the molecule could make it a candidate for enzyme inhibition studies.

  • Intermediate for Drug Synthesis: This compound could serve as a building block for the synthesis of more complex pharmaceutical agents.

Signaling Pathways and Biological Interactions

There is no available information on signaling pathways or biological interactions involving this compound. Research in this area would be required to elucidate any potential mechanisms of action.

Conclusion

This technical guide provides a theoretical overview of this compound, a compound for which there is a notable absence of published experimental data. The provided molecular properties are calculated, and the synthetic protocol is a hypothetical but chemically sound proposal based on the synthesis of analogous compounds. Further experimental investigation is necessary to validate these theoretical aspects and to explore the chemical and biological properties of this molecule.

An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 2-Chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of 2-Chloro-1-(3-nitrophenyl)ethanol. This document outlines the theoretical underpinnings of these techniques, detailed experimental protocols, and an interpretation of the expected spectral data.

While direct experimental spectra for this compound are not widely available in public databases, this guide synthesizes data from structurally analogous compounds and established spectroscopic principles to provide a robust predictive analysis. This approach offers a valuable framework for researchers involved in the synthesis, quality control, and characterization of this and related pharmaceutical intermediates.

Introduction to this compound

This compound is a chiral halohydrin derivative. Its structure, featuring a nitrophenyl group, a secondary alcohol, and a chloro-substituted carbon, makes it a versatile intermediate in organic synthesis. Halohydrins are key precursors for the synthesis of epoxides, amino alcohols, and other valuable motifs in medicinal chemistry. Accurate structural confirmation and purity assessment are critical, for which FTIR and Mass Spectrometry are indispensable tools.

  • FTIR Spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Mass Spectrometry determines the molecular weight and provides structural information through the analysis of the molecule's fragmentation pattern upon ionization.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule. Each functional group absorbs infrared radiation at a specific frequency, corresponding to the energy required to induce a vibrational transition.

Predicted FTIR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the known absorption frequencies of its constituent functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupPredicted Intensity
3500 - 3200O-H Stretch (Broad)Alcohol (-OH)Medium - Strong
3100 - 3000C-H Stretch (Aromatic)Aromatic RingMedium
2960 - 2850C-H Stretch (Aliphatic)-CH, -CH₂Medium
1530 - 1500N-O Asymmetric StretchNitro (-NO₂)Strong
1475 - 1450C=C Stretch in RingAromatic RingMedium
1350 - 1330N-O Symmetric StretchNitro (-NO₂)Strong
1100 - 1000C-O StretchSecondary AlcoholStrong
800 - 600C-Cl StretchChloroalkane (-CH₂Cl)Medium - Strong
900 - 675C-H Bend (Out-of-plane)m-disubstituted AromaticStrong
Experimental Protocol for FTIR Analysis

For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are common. The ATR method is often preferred for its simplicity and speed.

Instrumentation:

  • A Fourier-Transform Infrared Spectrometer (e.g., PerkinElmer Spectrum Two, Bruker ALPHA II) equipped with a detector such as a deuterated L-alanine triglycine sulfate (DLATGS) detector.[1]

  • An ATR accessory with a crystal (e.g., diamond or zinc selenide).

Procedure (ATR Method):

  • Background Scan: Ensure the ATR crystal surface is clean by wiping it with a solvent like isopropanol or ethanol and allowing it to dry completely. Record a background spectrum of the clean, empty crystal. This scan measures the ambient atmosphere (CO₂, H₂O) and instrument optics, which will be subtracted from the sample spectrum.[1]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]

  • Pressure Application: Use the instrument's pressure arm to apply consistent pressure to the sample, ensuring good contact between the solid and the crystal surface. Do not overtighten.[1]

  • Sample Scan: Acquire the FTIR spectrum of the sample. Typical scan parameters would be a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with 16 to 32 scans co-added to improve the signal-to-noise ratio.[1]

  • Cleaning: After the measurement, release the pressure arm, remove the sample, and clean the crystal surface thoroughly.

FTIR Data Interpretation Workflow

The process of interpreting the resulting FTIR spectrum follows a logical sequence to confirm the structure of the target molecule.

FTIR_Workflow FTIR Analysis and Interpretation Workflow Start Obtain FTIR Spectrum Region1 Check 4000-3000 cm⁻¹ (High Wavenumber Region) Start->Region1 ConfirmOH Broad peak at ~3350 cm⁻¹? Confirms -OH group. Region1->ConfirmOH Yes Region2 Check 1600-1300 cm⁻¹ (Double Bond Region) ConfirmNitro Two strong peaks at ~1530 & ~1350 cm⁻¹? Confirms -NO₂ group. Region2->ConfirmNitro Yes Region3 Check Below 1300 cm⁻¹ (Fingerprint Region) ConfirmCO_CCl Strong peaks at ~1050 cm⁻¹ (C-O) and ~750 cm⁻¹ (C-Cl)? Region3->ConfirmCO_CCl Yes ConfirmAromatic Sharp peaks at ~3050 cm⁻¹? Confirms Ar-H bonds. ConfirmOH->ConfirmAromatic Yes ConfirmAromatic->Region2 Yes ConfirmNitro->Region3 Yes Conclusion Structure Consistent with Spectrum ConfirmCO_CCl->Conclusion

Caption: Logical workflow for FTIR spectrum interpretation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and structural details based on its fragmentation pattern. Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₈H₈ClNO₃. Its monoisotopic mass is approximately 201.02 Da. The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments, with the ³⁷Cl isotope peak (M+2) being about one-third the intensity of the ³⁵Cl peak (M).

m/z (for ³⁵Cl)Proposed Fragment IonFormula of Lost Neutral
201[M]⁺˙ (Molecular Ion)-
183[M - H₂O]⁺˙H₂O
152[M - CH₂Cl]⁺•CH₂Cl
122[C₆H₄NO₂]⁺C₂H₄OCl
106[C₆H₄O₂]⁺NO, C₂H₄OCl
76[C₆H₄]⁺NO₂, C₂H₄OCl
49[CH₂Cl]⁺C₇H₆NO₃
Experimental Protocol for Mass Spectrometry

Instrumentation:

  • A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • An electron ionization (EI) source.

  • A mass analyzer (e.g., Quadrupole, Time-of-Flight).

Procedure (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and travels through a capillary column, which separates it from any impurities.

    • Typical GC conditions: Inlet temperature of 250°C; oven program starting at 100°C, ramping to 280°C at 10°C/min; helium carrier gas.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to eject an electron and form a positively charged molecular ion (M⁺˙).[2][3]

  • Fragmentation: The high energy of the molecular ion causes it to be in an excited state, leading to fragmentation into smaller, charged ions and neutral radicals or molecules.

  • Mass Analysis: The ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[3]

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in an EI-MS is expected to proceed through several key pathways, including alpha-cleavage and the loss of stable neutral molecules.

Fragmentation_Pathway Proposed EI-MS Fragmentation Pathway M [C₈H₈ClNO₃]⁺˙ m/z = 201/203 F1 [C₇H₅NO₃]⁺ m/z = 152 M->F1 - •CH₂Cl (α-cleavage) F6 [CH₂Cl]⁺ m/z = 49/51 M->F6 α-cleavage F4 [C₆H₄NO₂]⁺ m/z = 122 F1->F4 - CO F2 [C₈H₆ClNO]⁺˙ m/z = 151/153 (Not shown) F3 [C₈H₆ClN]⁺˙ m/z = 167/169 (Not shown) F5 [C₆H₄]⁺˙ m/z = 76 F4->F5 - NO₂

References

A Technical Guide to the Solubility of 2-Chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted solubility of 2-Chloro-1-(3-nitrophenyl)ethanol in common laboratory solvents. Due to the absence of specific published quantitative data for this compound, this document outlines its expected solubility based on its chemical structure and provides a general experimental protocol for its determination.

Predicted Solubility Profile

This compound is a molecule possessing both polar and non-polar characteristics. The presence of a hydroxyl (-OH) group and a nitro (-NO2) group introduces polarity and the capacity for hydrogen bonding. The chlorophenyl group, however, contributes to its lipophilic nature.

Based on the properties of structurally similar compounds, it is anticipated that this compound will exhibit moderate solubility in polar protic solvents like ethanol and methanol, and polar aprotic solvents such as acetone and acetonitrile. Its solubility in non-polar solvents like toluene and hexane is expected to be lower. The solubility in water is predicted to be limited.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the isothermal saturation method. This technique involves preparing a saturated solution of the compound in a given solvent at a specific temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • This compound

  • A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, toluene, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

  • Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. To prevent precipitation, immediately dilute the sample with a suitable solvent in a volumetric flask.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Solubility Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute B Add to known volume of solvent A->B C Seal and shake at constant temperature B->C D Allow to equilibrate (24-48h) C->D E Centrifuge to pellet undissolved solid D->E F Extract supernatant E->F G Dilute sample F->G H Analyze by HPLC G->H I Calculate solubility H->I

Physicochemical Properties of Nitrophenyl Ethanol Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available data on the melting and boiling points of nitrophenyl ethanol derivatives. A comprehensive search for the physicochemical properties of 2-Chloro-1-(3-nitrophenyl)ethanol (CAS Number: 70434-93-6) was conducted; however, specific experimental data for its melting and boiling points are not available in the public domain based on the conducted literature review.

While data for the target compound is elusive, information on structurally similar isomers and related compounds is available. This report summarizes the known melting and boiling points of 1-(3-Nitrophenyl)ethanol and 2-(3-Nitrophenyl)ethanol to provide a comparative reference for researchers working with related chemical entities.

Comparative Physicochemical Data

The following table summarizes the available melting and boiling point data for closely related nitrophenyl ethanol compounds. These values are provided as a reference due to the absence of experimentally determined data for this compound.

CompoundCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
1-(3-Nitrophenyl)ethanol 5400-78-2C₈H₉NO₃60-66[1]154-155 @ 9 Torr[2]
2-(3-Nitrophenyl)ethanol 52022-77-2C₈H₉NO₃47-49[3]141-146 @ 4 Torr[3]

Methodologies for Physical Property Determination

Detailed experimental protocols for the determination of the melting and boiling points for the specific compound this compound were not found in the reviewed literature. Generally, such determinations would follow standard laboratory procedures as outlined below.

Conceptual Experimental Workflow for Melting Point Determination

The workflow for determining the melting point of a solid compound typically involves a calibrated melting point apparatus.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Prep Grind Sample to Fine Powder Pack Pack into Capillary Tube Prep->Pack Place Place in Apparatus Pack->Place Transfer Heat Heat Slowly Place->Heat Observe Observe Phase Change Heat->Observe Record Record Temperature Range Observe->Record

Caption: Conceptual workflow for melting point determination.

Conceptual Experimental Workflow for Boiling Point Determination

For the determination of a boiling point, especially for a substance that may decompose at atmospheric pressure, a vacuum distillation setup is often employed.

BoilingPoint_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Assemble Assemble Distillation Glassware Connect Connect to Vacuum Source Assemble->Connect Heat Heat Sample Connect->Heat Evacuate Stabilize Stabilize Pressure and Temperature Heat->Stabilize Record Record Boiling Temperature and Pressure Stabilize->Record

References

An In-depth Technical Guide to the Key Functional Groups and Reactivity of 2-Chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, key functional groups, and reactivity of 2-Chloro-1-(3-nitrophenyl)ethanol. This compound is a valuable synthetic intermediate in medicinal chemistry and drug development due to its array of reactive sites that allow for diverse chemical transformations. This document details the synthesis of its precursor, 2-chloro-1-(3-nitrophenyl)ethanone, and the subsequent stereoselective synthesis of the title compound. Furthermore, it explores the characteristic reactions of its principal functional groups: the secondary benzylic alcohol, the aromatic nitro group, and the chlorohydrin moiety. Detailed experimental protocols for these transformations are provided, along with reaction mechanisms and a summary of relevant quantitative data.

Introduction

This compound is a chiral molecule of significant interest in organic synthesis, particularly as a building block for pharmaceutical agents. Its structure incorporates three key functional groups that dictate its reactivity: a secondary benzylic alcohol, a meta-substituted aromatic nitro group, and a vicinal chloro group, which together form a chlorohydrin. The interplay of these groups allows for a range of chemical modifications, including oxidation and reduction reactions, as well as nucleophilic substitutions and cyclizations. Understanding the reactivity of each functional group is crucial for its effective utilization in the synthesis of more complex molecular architectures.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process involving the preparation of the corresponding ketone precursor, 2-chloro-1-(3-nitrophenyl)ethanone, followed by its reduction.

Synthesis of 2-Chloro-1-(3-nitrophenyl)ethanone

The precursor ketone can be synthesized from commercially available 3'-nitroacetophenone. A common method involves the alpha-chlorination of the acetophenone.

Experimental Protocol: Synthesis of 2-Chloro-1-(3-nitrophenyl)ethanone

Materials:

  • 3'-Nitroacetophenone

  • Sulfuryl chloride (SO₂Cl₂)

  • Methanol

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • To a stirred mixture of 3-hydroxyacetophenone (100 mg, 0.74 mmol) in 5 ml of methanol and 10 ml of ethyl acetate/dichloromethane at 293–303 K, add sulfuryl chloride (150 mg, 1.1 mmol) dropwise.[1]

  • After the addition is complete, allow the reaction mixture to return to room temperature and continue stirring for 1 hour.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the desired product.[1]

Expected Yield: >95%[1]

Synthesis of this compound

The reduction of 2-chloro-1-(3-nitrophenyl)ethanone to the corresponding alcohol can be achieved using various reducing agents. For stereoselective synthesis, biocatalytic methods are particularly effective.

Experimental Protocol: Biocatalytic Reduction to (R)-2-Chloro-1-(3-nitrophenyl)ethanol

Materials:

  • 2-Chloro-1-(3-nitrophenyl)ethanone

  • Pichia minuta JCM 3622 whole-cell biocatalyst

  • Amberlite XAD-7 resin

  • Appropriate buffer and culture medium

Procedure:

  • Incubate the whole-cell biocatalyst of Pichia minuta JCM 3622.

  • Introduce 2-chloro-1-(3-nitrophenyl)ethanone to the whole-cell biocatalyst in the presence of Amberlite XAD-7, which serves as a reservoir for the substrate.

  • Allow the reduction to proceed under optimized conditions of temperature and pH.

  • After the reaction is complete, extract the product from the reaction mixture.

  • Purify the product using column chromatography.

Quantitative Data:

  • Isolated Yield: 87%

  • Enantiomeric Excess (ee): 99.2% for the (R)-enantiomer

Physicochemical and Spectroscopic Data

A summary of the available physicochemical and spectroscopic data for 2-chloro-1-(3-nitrophenyl)ethanone and related compounds is presented below.

Property2-Chloro-1-(3-nitrophenyl)ethanone
Molecular Formula C₈H₆ClNO₃
Molecular Weight 199.59 g/mol
Appearance White solid[2]
¹H NMR (400 MHz, CDCl₃) δ 8.76 (s, 1H), 8.46 (d, J = 9.2 Hz, 1H), 8.29 (d, J = 7.8 Hz, 1H), 7.72 (t, J = 8.0 Hz, 1H), 4.71 (s, 2H)[2]
¹³C NMR (101 MHz, CDCl₃) δ 189.4, 148.5, 135.4, 134.2, 130.3, 128.2, 123.5, 45.5[2]
IR (KBr, cm⁻¹) ν: 3733, 3095, 2940, 1705, 1636, 1528, 1351, 1210, 1083, 679[2]

Key Functional Groups and Their Reactivity

The chemical behavior of this compound is governed by its three primary functional groups.

G cluster_functional_groups Key Functional Groups cluster_reactivity Reactivity Molecule This compound Alcohol Secondary Benzylic Alcohol Molecule->Alcohol Contains Nitro Aromatic Nitro Group Molecule->Nitro Contains Chlorohydrin Chlorohydrin Moiety Molecule->Chlorohydrin Contains Oxidation Oxidation to Ketone Alcohol->Oxidation Reduction Reduction to Amine Nitro->Reduction Epoxidation Epoxide Formation Chlorohydrin->Epoxidation

Caption: Key functional groups of this compound and their associated reactivity.

Oxidation of the Secondary Benzylic Alcohol

The secondary alcohol can be oxidized to the corresponding ketone, 2-chloro-1-(3-nitrophenyl)ethanone. Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) are suitable for this transformation to avoid over-oxidation.[3][4]

Oxidation_Mechanism Reactant This compound Ar-CH(OH)-CH₂Cl Intermediate Chromate Ester Intermediate Ar-CH(O-CrO₂Cl)-CH₂Cl Reactant->Intermediate + PCC PCC {PCC | Pyridinium Chlorochromate} Product 2-Chloro-1-(3-nitrophenyl)ethanone Ar-C(=O)-CH₂Cl Intermediate->Product Elimination Byproduct {Cr(IV) species + Pyridinium HCl} Product->Byproduct (Byproducts)

Caption: Mechanism of alcohol oxidation using PCC.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Celite or silica gel

  • Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

  • To a solution of this compound (1 eq.) in anhydrous CH₂Cl₂ (5 volumes), add PCC (1.2 eq.) and Celite at 0°C.[5]

  • Stir the reaction mixture at room temperature for 2-4 hours.[5]

  • Monitor the reaction by TLC. A brown, tar-like material will precipitate during the reaction.[5]

  • Upon completion, filter the mixture through a pad of Celite and wash the pad with CH₂Cl₂.[5]

  • Combine the organic layers and wash with water and brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.[5]

  • If necessary, purify the product by column chromatography.

Note: PCC is a toxic chromium salt and should be handled with appropriate safety precautions.[5]

Reduction of the Aromatic Nitro Group

The nitro group can be reduced to a primary amine, yielding 2-amino-1-(3-aminophenyl)ethanol. This transformation is commonly achieved using reducing agents like tin(II) chloride (SnCl₂) in an acidic alcoholic solution.

Experimental Protocol: Reduction with Tin(II) Chloride (SnCl₂)

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 eq.) in ethanol.

  • Add a solution of stannous chloride dihydrate (excess, e.g., 5 eq.) in concentrated HCl to the ethanolic solution.

  • Heat the reaction mixture at reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography.

Reactivity of the Chlorohydrin Moiety: Epoxide Formation

In the presence of a base, the chlorohydrin can undergo an intramolecular Sₙ2 reaction to form an epoxide. This is a variation of the Williamson ether synthesis.

Epoxide_Formation Chlorohydrin This compound Ar-CH(OH)-CH₂Cl Alkoxide Alkoxide Intermediate Ar-CH(O⁻)-CH₂Cl Chlorohydrin->Alkoxide + Base Base {Base (e.g., NaOH)} Epoxide 1-(3-nitrophenyl)oxirane Ar-CH(O)CH₂ Alkoxide->Epoxide Intramolecular Sₙ2 Byproducts {NaCl + H₂O} Epoxide->Byproducts (Byproducts)

Caption: Mechanism of epoxide formation from a chlorohydrin.

Experimental Protocol: Epoxide Formation

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • A suitable solvent such as water or ethanol

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add a solution of a strong base, such as NaOH or KOH, to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, extract the epoxide with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the epoxide.

Experimental Workflow Summary

The overall synthetic and reaction pathway for this compound is summarized in the following workflow diagram.

Workflow Start 3'-Nitroacetophenone Ketone 2-Chloro-1-(3-nitrophenyl)ethanone Start->Ketone α-Chlorination (SO₂Cl₂) Alcohol This compound Ketone->Alcohol Biocatalytic Reduction (Pichia minuta) Amine 2-Amino-1-(3-aminophenyl)ethanol Alcohol->Amine Nitro Reduction (SnCl₂/HCl) Oxidized_Product 2-Chloro-1-(3-nitrophenyl)ethanone Alcohol->Oxidized_Product Oxidation (PCC) Epoxide_Product 1-(3-nitrophenyl)oxirane Alcohol->Epoxide_Product Epoxidation (Base)

References

A Technical Guide to the Chiral Properties of 2-Chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides an in-depth technical overview of the chiral properties of 2-Chloro-1-(3-nitrophenyl)ethanol, a key chiral intermediate in the synthesis of pharmaceutically active compounds. The primary focus is on its asymmetric synthesis via biocatalytic reduction, the characterization of its enantiomers, and its application as a precursor for (R)-phenylephrine. Detailed experimental protocols, quantitative data, and process visualizations are provided to support research and development efforts in medicinal chemistry and process development.

Introduction

This compound is a chiral alcohol of significant interest in the pharmaceutical industry. Its stereochemistry is crucial as it serves as a valuable building block for the enantioselective synthesis of more complex molecules. The primary application of its (R)-enantiomer is as a key intermediate in the manufacturing of (R)-phenylephrine, a selective α1-adrenergic receptor agonist widely used as a decongestant and vasopressor.[1]

The biological activity of phenylephrine is highly dependent on its stereochemistry, with the (R)-isomer possessing significantly greater receptor agonist activity.[2] Consequently, efficient and highly selective methods for producing enantiopure (R)-2-chloro-1-(3-nitrophenyl)ethanol are critical for the synthesis of the final active pharmaceutical ingredient (API). This guide details the most effective reported method for its asymmetric synthesis: the whole-cell biocatalytic reduction of its prochiral ketone precursor, 2-chloro-1-(3-nitrophenyl)ethanone.

Synthesis and Chiral Properties

The synthesis of enantiomerically pure this compound is achieved through the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3-nitrophenyl)ethanone. While various chemical methods for asymmetric reduction exist, biocatalysis using whole-cell systems has proven to be a highly efficient and selective route.

Asymmetric Bioreduction

A highly effective method for preparing (R)-2-chloro-1-(3-nitrophenyl)ethanol is the whole-cell biocatalytic reduction of 2-chloro-1-(3-nitrophenyl)ethanone.[1] Research has demonstrated that the yeast Pichia minuta JCM 3622 can perform this reduction with exceptional enantioselectivity and yield.[1] The use of a resin, such as Amberlite XAD-7, serves as a reservoir for the substrate, which is often hydrophobic and can be toxic to the microbial cells at higher concentrations.[1] This technique allows for a higher effective substrate load, improving the overall efficiency of the biotransformation.

Enantiomer Properties

The physical and chiral properties of the enantiomers of this compound are summarized below. These properties are essential for characterization and quality control during synthesis.

Property(R)-Enantiomer(S)-Enantiomer
IUPAC Name (1R)-2-Chloro-1-(3-nitrophenyl)ethanol(1S)-2-Chloro-1-(3-nitrophenyl)ethanol
Molecular Formula C₈H₈ClNO₃C₈H₈ClNO₃
Molecular Weight 201.61 g/mol 201.61 g/mol
Specific Optical Rotation ([α]D) Not Reported in LiteratureNot Reported in Literature

Table 1: Physicochemical and Chiral Properties of this compound Enantiomers.

Quantitative Synthesis Data

The whole-cell biocatalysis method provides high yield and enantiomeric purity, as detailed in the table below.

ParameterValueReference
Biocatalyst Pichia minuta JCM 3622[1]
Isolated Yield 87%[1]
Enantiomeric Excess (ee) 99.2% for (R)-enantiomer[1]

Table 2: Performance Metrics for the Biocatalytic Synthesis of (R)-2-Chloro-1-(3-nitrophenyl)ethanol.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor ketone and its subsequent asymmetric reduction to (R)-2-chloro-1-(3-nitrophenyl)ethanol.

Synthesis of 2-Chloro-1-(3-nitrophenyl)ethanone (Prochiral Precursor)

The prochiral ketone can be synthesized from commercially available starting materials. A representative procedure is as follows:

  • Reaction Setup: To a solution of 3'-nitroacetophenone (1.0 eq) in a suitable solvent such as methanol or ethyl acetate, add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise at 0-5 °C.

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-chloro-1-(3-nitrophenyl)ethanone.

Asymmetric Reduction via Whole-Cell Biocatalysis

The following is a representative protocol for the asymmetric reduction based on established methods for yeast-mediated biotransformations.[1][3]

  • Yeast Culture Preparation:

    • Inoculate a sterile culture medium (e.g., YPD liquid media) with Pichia minuta JCM 3622.

    • Grow the culture for 48 hours at 30°C with shaking (250 rpm).[3]

    • Harvest the cells by centrifugation (e.g., 2100 x g for 5 minutes).[3]

    • Wash the cell pellet three times with a sterile phosphate buffer (100 mM, pH 7.0) and resuspend in the same buffer to the desired cell density.[3]

  • Biotransformation Reaction:

    • In a reaction vessel, combine the resuspended yeast cells in the phosphate buffer.

    • Add Amberlite XAD-7 resin to the vessel to act as a substrate reservoir.[1]

    • Add 2-chloro-1-(3-nitrophenyl)ethanone (the substrate) and a co-substrate such as glucose or ethanol to facilitate cofactor regeneration (NADH/NADPH).

    • Seal the vessel and incubate at a controlled temperature (e.g., 25-30°C) with constant agitation for 24-48 hours.

  • Extraction and Purification:

    • After the reaction period, separate the cells and resin by filtration or centrifugation.

    • Saturate the aqueous supernatant with sodium chloride (NaCl).

    • Extract the product from the supernatant using an organic solvent such as ethyl acetate (3x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting crude (R)-2-chloro-1-(3-nitrophenyl)ethanol by flash column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the purified product using chiral HPLC analysis.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes described in this guide.

G sub sub product product reagent reagent process process final_product (R)-2-Chloro-1-(3-nitrophenyl)ethanol (ee >99%) process->final_product sub_ketone 2-Chloro-1-(3-nitrophenyl)ethanone (Prochiral Ketone) sub_ketone->process Asymmetric Bioreduction biocat Pichia minuta Whole-Cell Biocatalyst biocat->process phenylephrine (R)-Phenylephrine (API) final_product->phenylephrine Multi-step Chemical Synthesis

Caption: Synthetic pathway from the prochiral ketone to the final API.

G step step input input output output process process A 1. Prepare Yeast Culture (Pichia minuta) in_cells Washed Yeast Cells & Buffer A->in_cells B 2. Setup Bioreactor C 3. Execute Biotransformation B->C bioreactor Incubate at 30°C with Agitation C->bioreactor D 4. Extract Product out_crude Crude Product in Ethyl Acetate D->out_crude E 5. Purify & Analyze out_final Pure (R)-Enantiomer E->out_final in_cells->B in_subs Ketone Substrate & Amberlite Resin in_subs->B out_crude->E bioreactor->D

Caption: Experimental workflow for the whole-cell biocatalytic reduction.

G receptor receptor effector effector messenger messenger response response phen (R)-Phenylephrine a1ar α1-Adrenergic Receptor phen->a1ar binds & activates gq Gq Protein a1ar->gq activates plc Phospholipase C (PLC) gq->plc activates ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C dag->pkc activates ca2 ↑ Intracellular Ca²⁺ er->ca2 releases ca2->pkc activates vaso Smooth Muscle Contraction (Vasoconstriction) ca2->vaso pkc->vaso

Caption: Signaling pathway of the α1-Adrenergic Receptor.

Application in Drug Development

The primary value of enantiopure (R)-2-chloro-1-(3-nitrophenyl)ethanol lies in its role as a direct precursor to (R)-phenylephrine. The conversion involves a five-step chemical synthesis process following the biocatalytic reduction.[1] Phenylephrine is a selective agonist of the α1-adrenergic receptor, a G protein-coupled receptor.[1] Its activation initiates a signaling cascade through the Gq protein, leading to the activation of Phospholipase C (PLC).[3] This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium levels and the activation of Protein Kinase C.[3] In vascular smooth muscle, this pathway leads to vasoconstriction, which is the basis for its therapeutic use in treating hypotension and nasal congestion.[4] The high enantioselectivity of the initial biocatalytic step is paramount, as it ensures the final API is free from the less active (S)-isomer, leading to a safer and more effective drug product.

References

An In-Depth Technical Guide to 2-Chloro-1-(3-nitrophenyl)ethanol: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(3-nitrophenyl)ethanol is a chiral alcohol that has garnered significant interest in the pharmaceutical industry as a key intermediate in the synthesis of adrenergic receptor agonists. Its specific stereoisomers, particularly the (R)-enantiomer, are valuable precursors for the production of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synonyms, chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of (R)-phenylephrine.

Chemical Identity and Synonyms

To facilitate clear communication and information retrieval, it is essential to be aware of the various names and identifiers for this compound and its related compounds.

Systematic Name: this compound

Synonyms and Alternative Names:

  • (R)-2-chloro-1-(3-nitrophenyl)ethanol

  • (S)-2-chloro-1-(3-nitrophenyl)ethanol

  • α-(Chloromethyl)-3-nitrobenzenemethanol

Precursor:

  • 2-Chloro-1-(3-nitrophenyl)ethanone (CAS No: 99-47-8)[1]

Related Compounds:

  • (R)-Phenylephrine (a selective α1-adrenergic receptor agonist)[2][3]

  • 2-nitro-1-(3-nitrophenyl)ethanol (CAS No: 18731-45-8)[4]

  • 1-(3-nitrophenyl)ethanol (CAS No: 5400-78-2)[1][5]

  • (S)-2-chloro-1-(3-nitrophenyl)ethanol (CAS No: 402937-69-3)[5]

Compound NameCAS Number
2-Chloro-1-(3-nitrophenyl)ethanone99-47-8[1]
(S)-2-chloro-1-(3-nitrophenyl)ethanol402937-69-3[5]
1-(3-nitrophenyl)ethanol5400-78-2[1][5]
2-nitro-1-(3-nitrophenyl)ethanol18731-45-8[4]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, purification, and use in synthesis. While specific experimental data for this compound is not widely published, properties can be inferred from related structures.

PropertyValue
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
AppearanceExpected to be a solid at room temperature, given the properties of similar compounds.

Note: Comprehensive experimental data on the physical properties of this compound is limited in publicly available literature. The data for related compounds can be used for estimation.

Synthesis of (R)-2-Chloro-1-(3-nitrophenyl)ethanol

The enantioselective synthesis of (R)-2-chloro-1-(3-nitrophenyl)ethanol is of paramount importance for its use as a chiral building block. A highly effective method involves the biocatalytic reduction of the corresponding ketone.

Biocatalytic Reduction of 2-Chloro-1-(3-nitrophenyl)ethanone

A key advancement in the synthesis of (R)-2-chloro-1-(3-nitrophenyl)ethanol is the use of a whole-cell biocatalyst. The yeast Pichia minuta JCM 3622 has been shown to reduce 2-chloro-1-(3-nitrophenyl)ethanone with high enantioselectivity and yield.[2][3]

Experimental Protocol:

This protocol is based on the findings of Tokoshima et al. (2013).[2]

Materials:

  • 2-Chloro-1-(3-nitrophenyl)ethanone

  • Pichia minuta JCM 3622

  • Amberlite XAD-7 resin

  • Appropriate growth medium and buffer

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Standard laboratory equipment for fermentation and extraction

Methodology:

  • Cultivation of Biocatalyst: Pichia minuta JCM 3622 is cultivated in a suitable growth medium to obtain a sufficient cell mass.

  • Bioreduction: The whole-cell biocatalyst is incubated with 2-chloro-1-(3-nitrophenyl)ethanone. Due to the substrate's hydrophobic, crystalline, and potentially toxic nature, Amberlite XAD-7 resin is added to the reaction mixture. The resin acts as a reservoir for the substrate, slowly releasing it into the aqueous phase for reduction by the yeast cells.[2][3]

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the ketone and the formation of the alcohol.

  • Extraction and Purification: Upon completion of the reaction, the product is extracted from the reaction mixture using an organic solvent like ethyl acetate. The organic extracts are then combined, dried, and concentrated. The crude product can be further purified by column chromatography.

  • Chiral Analysis: The enantiomeric excess (ee) of the resulting (R)-2-chloro-1-(3-nitrophenyl)ethanol is determined using chiral HPLC.

Key Performance Metrics:

  • Enantiomeric Excess (ee): >99%[2]

  • Isolated Yield: Approximately 87%[2]

Synthesis Workflow

The biocatalytic synthesis of (R)-2-chloro-1-(3-nitrophenyl)ethanol can be represented by the following workflow:

Synthesis_Workflow substrate 2-Chloro-1-(3-nitrophenyl)ethanone biocatalyst Pichia minuta JCM 3622 (Whole-cell biocatalyst) substrate->biocatalyst Reduction product (R)-2-Chloro-1-(3-nitrophenyl)ethanol biocatalyst->product resin Amberlite XAD-7 (Substrate Reservoir) resin->biocatalyst Phenylephrine_Synthesis start (R)-2-Chloro-1-(3-nitrophenyl)ethanol step1 Reduction of Nitro Group start->step1 intermediate1 (R)-1-(3-Aminophenyl)-2-chloroethanol step1->intermediate1 step2 Diazotization & Hydrolysis intermediate1->step2 intermediate2 (R)-2-Chloro-1-(3-hydroxyphenyl)ethanol step2->intermediate2 step3 Amination with Methylamine intermediate2->step3 product (R)-Phenylephrine step3->product a1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol phenylephrine Phenylephrine receptor α1-Adrenergic Receptor phenylephrine->receptor binds g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 cleaves dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP₃) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum ip3->er binds to receptor on ca2 Ca²⁺ er->ca2 releases ca2->pkc activates response Cellular Response (e.g., Smooth Muscle Contraction) pkc->response phosphorylates targets leading to

References

Methodological & Application

Application Notes and Protocols for the Biocatalytic Synthesis of (R)-2-chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-chloro-1-(3-nitrophenyl)ethanol is a valuable chiral intermediate in the synthesis of various pharmaceuticals. Traditional chemical synthesis of this compound often involves harsh reagents and can lead to racemic mixtures, requiring challenging and costly chiral resolution steps. Biocatalysis offers a green and highly selective alternative, utilizing enzymes or whole-cell systems to produce the desired enantiomer with high purity. This document provides detailed protocols for the biocatalytic synthesis of (R)-2-chloro-1-(3-nitrophenyl)ethanol using a whole-cell yeast biocatalyst, specifically Pichia minuta JCM 3622. The methodology is based on the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(3-nitrophenyl)ethanone.

Principle

The synthesis relies on the enzymatic, stereoselective reduction of the ketone group in 2-chloro-1-(3-nitrophenyl)ethanone by ketoreductases present in the whole-cell biocatalyst. The yeast cells provide the necessary enzymes and the cofactor regeneration system required for the reduction process. The use of a resin, such as Amberlite XAD-7, can enhance the reaction by acting as a reservoir for the substrate, which can be toxic to the cells at high concentrations.

Data Presentation

The following table summarizes the quantitative data for the biocatalytic synthesis of (R)-2-chloro-1-(3-nitrophenyl)ethanol using Pichia minuta JCM 3622 as the biocatalyst.

BiocatalystSubstrateProductIsolated Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Pichia minuta JCM 36222-chloro-1-(3-nitrophenyl)ethanone(R)-2-chloro-1-(3-nitrophenyl)ethanol8799.2[1]

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the biocatalytic synthesis.

Materials and Equipment
  • Microorganism: Pichia minuta JCM 3622

  • Substrate: 2-chloro-1-(3-nitrophenyl)ethanone

  • Reagents: Yeast extract, peptone, dextrose (for culture medium), Amberlite XAD-7 resin, ethyl acetate, anhydrous sodium sulfate, silica gel for chromatography.

  • Equipment: Shaking incubator, centrifuge, rotary evaporator, chromatography column, HPLC system with a chiral column (e.g., Daicel Chiralcel OD-H).

Protocol 1: Cultivation of Pichia minuta JCM 3622
  • Prepare the culture medium containing 1% yeast extract, 2% peptone, and 2% dextrose in distilled water.

  • Sterilize the medium by autoclaving.

  • Inoculate the sterile medium with a loopful of Pichia minuta JCM 3622 from a stock culture.

  • Incubate the culture in a shaking incubator at 30°C and 200 rpm for 48 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes.

  • Wash the cell pellet with sterile saline solution and resuspend in the reaction buffer.

Protocol 2: Biocatalytic Reduction of 2-chloro-1-(3-nitrophenyl)ethanone
  • Prepare a reaction mixture containing the whole-cell biocatalyst (Pichia minuta JCM 3622) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Add Amberlite XAD-7 resin to the reaction mixture.[1]

  • Dissolve the substrate, 2-chloro-1-(3-nitrophenyl)ethanone, in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and add it to the reaction mixture. The final substrate concentration should be optimized, but a starting point of 10-50 mM can be used.

  • Incubate the reaction mixture in a shaking incubator at 30°C for 24-48 hours.

  • Monitor the progress of the reaction by taking samples periodically and analyzing them by TLC or HPLC.

Protocol 3: Product Extraction and Purification
  • After the reaction is complete, separate the cells and the resin from the reaction mixture by centrifugation or filtration.

  • Extract the supernatant with an organic solvent such as ethyl acetate (3 x volume of the supernatant).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 4: Determination of Enantiomeric Excess
  • The enantiomeric excess (e.e.) of the purified (R)-2-chloro-1-(3-nitrophenyl)ethanol is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

  • HPLC Conditions:

    • Column: Daicel Chiralcel OD-H (or equivalent)

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Inject a solution of the purified product and compare the peak areas of the two enantiomers to calculate the e.e. using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the biocatalytic synthesis of (R)-2-chloro-1-(3-nitrophenyl)ethanol.

Biocatalytic_Synthesis_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing cluster_analysis Analysis Cultivation Cultivation of Pichia minuta JCM 3622 Harvesting Cell Harvesting & Washing Cultivation->Harvesting Bioreduction Asymmetric Bioreduction Harvesting->Bioreduction Substrate 2-chloro-1-(3-nitrophenyl)ethanone Substrate->Bioreduction Product_crude Crude (R)-2-chloro-1- (3-nitrophenyl)ethanol Bioreduction->Product_crude Extraction Extraction Product_crude->Extraction Purification Column Chromatography Extraction->Purification Product_pure Pure (R)-2-chloro-1- (3-nitrophenyl)ethanol Purification->Product_pure Analysis Chiral HPLC Analysis Product_pure->Analysis

Caption: Workflow for biocatalytic synthesis.

Logical Relationship of Key Components

The diagram below outlines the logical relationship between the key components of the biocatalytic reduction system.

Biocatalysis_Components WholeCell Whole-Cell Biocatalyst (Pichia minuta) Enzyme Ketoreductase WholeCell->Enzyme Cofactor Cofactor Regeneration (Endogenous) WholeCell->Cofactor Product Product ((R)-Alcohol) Enzyme->Product Cofactor->Enzyme Provides reducing equivalents Substrate Substrate (Ketone) Substrate->Enzyme Reduction Resin Substrate Reservoir (Amberlite XAD-7) Resin->Substrate Slow release

Caption: Key components interaction diagram.

References

Application Notes and Protocols for Whole-Cell Yeast-Mediated Reduction of 2-Chloro-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective reduction of 2-chloro-1-(3-nitrophenyl)ethanone to the corresponding chiral alcohol, (R)-2-chloro-1-(3-nitrophenyl)ethanol, a valuable intermediate in pharmaceutical synthesis. The protocols focus on the use of whole-cell yeast biocatalysts, offering a green and efficient alternative to traditional chemical synthesis.

Introduction

The asymmetric reduction of prochiral ketones to optically active alcohols is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. Whole-cell biocatalysis using yeasts has emerged as a powerful tool for these reactions due to the presence of a wide range of stereoselective ketoreductases (KREDs), mild reaction conditions, and the elimination of the need for costly and toxic metal catalysts. This document details the application of Pichia minuta and Saccharomyces cerevisiae for the reduction of 2-chloro-1-(3-nitrophenyl)ethanone and its analogs, providing high yields and excellent enantioselectivity.

Data Presentation

The following table summarizes the quantitative data for the whole-cell yeast-mediated reduction of 2-chloro-1-(3-nitrophenyl)ethanone and a closely related analog, 2'-chloroacetophenone.

Yeast SpeciesSubstrateProductYield (%)Enantiomeric Excess (ee %)Key Reaction ConditionsReference
Pichia minuta JCM 36222-chloro-1-(3-nitrophenyl)ethanone(R)-2-chloro-1-(3-nitrophenyl)ethanol8799.2Presence of Amberlite XAD-7[1]
Saccharomyces cerevisiae B52'-chloroacetophenone(R)-2'-chloro-1-phenylethanol>99>99pH 8.0, 25 °C, 5% (v/v) ethanol

Experimental Protocols

Protocol 1: Reduction of 2-chloro-1-(3-nitrophenyl)ethanone using Pichia minuta JCM 3622

This protocol is based on the successful reduction of the target substrate to (R)-2-chloro-1-(3-nitrophenyl)ethanol with high enantioselectivity.[1] The use of Amberlite XAD-7 resin is crucial for sequestering the hydrophobic and potentially toxic substrate, allowing for a higher effective concentration in the reaction medium without inhibiting the yeast cells.

1. Yeast Cultivation:

  • Medium: Prepare a suitable growth medium for Pichia minuta, such as YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

  • Inoculation: Inoculate a sterile flask containing the growth medium with a culture of Pichia minuta JCM 3622.

  • Incubation: Incubate the culture at 28-30°C with shaking (200-250 rpm) for 48-72 hours, or until a sufficient cell density is reached.

  • Cell Harvesting: Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash them with a sterile buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

2. Biotransformation:

  • Reaction Setup: In a sterile reaction vessel, prepare a suspension of the washed Pichia minuta cells in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • Addition of Amberlite XAD-7: Add Amberlite XAD-7 resin to the cell suspension. The resin acts as a reservoir for the substrate.

  • Substrate Addition: Dissolve 2-chloro-1-(3-nitrophenyl)ethanone in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) and add it to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 28-30°C with gentle agitation. Monitor the progress of the reaction by periodically analyzing samples using techniques such as TLC or HPLC.

  • Reaction Time: The reaction time will vary depending on the specific conditions but can range from 24 to 72 hours.

3. Downstream Processing and Product Purification:

  • Cell and Resin Removal: Separate the yeast cells and Amberlite XAD-7 resin from the reaction mixture by filtration or centrifugation.

  • Product Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate. The product will be in the organic phase.

  • Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure (R)-2-chloro-1-(3-nitrophenyl)ethanol.

Protocol 2: Reduction of 2'-chloroacetophenone using Saccharomyces cerevisiae B5

This protocol describes the highly efficient reduction of a close structural analog of the target substrate and can be adapted for 2-chloro-1-(3-nitrophenyl)ethanone. The key features of this protocol are the use of ethanol as a co-substrate for cofactor regeneration and optimized reaction parameters.

1. Yeast Cultivation:

  • Follow a standard procedure for the cultivation of Saccharomyces cerevisiae in a suitable medium like YPD.

  • Harvest and wash the cells as described in Protocol 1.

2. Biotransformation:

  • Reaction Setup: Prepare a suspension of Saccharomyces cerevisiae B5 cells in a phosphate buffer (pH 8.0). The optimal cell concentration is approximately 10.75 g/L dry cell weight.

  • Co-substrate Addition: Add ethanol to the reaction mixture to a final concentration of 5% (v/v). Ethanol serves as a co-substrate to regenerate the NADH cofactor required by the ketoreductases.

  • Substrate Addition: Add 2'-chloroacetophenone to the reaction mixture to a final concentration of 1 g/L.

  • Incubation: Incubate the reaction at 25°C with shaking for approximately 24 hours.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques.

3. Downstream Processing and Product Purification:

  • Follow the downstream processing and purification steps as outlined in Protocol 1 (steps 3.1 to 3.4).

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Whole-Cell Yeast-Mediated Reduction cluster_prep Preparation cluster_reaction Biotransformation cluster_downstream Downstream Processing YeastCultivation Yeast Cultivation (e.g., Pichia minuta or S. cerevisiae) CellHarvesting Cell Harvesting and Washing YeastCultivation->CellHarvesting ReactionSetup Reaction Setup (Cells in Buffer) CellHarvesting->ReactionSetup CoFactor Co-substrate/Additive (e.g., Ethanol or Amberlite XAD-7) ReactionSetup->CoFactor SubstrateAddition Substrate Addition (2-chloro-1-(3-nitrophenyl)ethanone) Incubation Incubation (Controlled Temp. and Agitation) SubstrateAddition->Incubation CoFactor->SubstrateAddition Separation Separation of Cells/Resin Incubation->Separation Extraction Product Extraction Separation->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification FinalProduct Pure (R)-2-chloro-1-(3-nitrophenyl)ethanol Purification->FinalProduct

Caption: Workflow for the biocatalytic reduction of 2-chloro-1-(3-nitrophenyl)ethanone.

Enzymatic Reduction Pathway

G Enzymatic Reduction of 2-chloro-1-(3-nitrophenyl)ethanone in Yeast cluster_cell Yeast Cell cluster_regeneration Cofactor Regeneration Substrate 2-chloro-1-(3-nitrophenyl)ethanone KRED Ketoreductase (KRED) Substrate->KRED Product (R)-2-chloro-1-(3-nitrophenyl)ethanol KRED->Product NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED H- RegenEnzyme Dehydrogenase NADP->RegenEnzyme NADP->RegenEnzyme CoSubstrate Co-substrate (e.g., Glucose, Ethanol) CoSubstrate->RegenEnzyme OxidizedCoSubstrate Oxidized Co-substrate RegenEnzyme->NADPH + H+ RegenEnzyme->NADPH RegenEnzyme->OxidizedCoSubstrate

Caption: The enzymatic pathway for the reduction of the ketone substrate in yeast cells.

References

Application Notes and Protocols for the Asymmetric Synthesis of 2-Chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the chiral building block, 2-Chloro-1-(3-nitrophenyl)ethanol. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. The following sections outline both biocatalytic and chemocatalytic approaches, offering a range of methodologies to suit different laboratory capabilities and synthetic strategies.

Introduction

The enantioselective synthesis of this compound is of significant interest due to the importance of chiral alcohols as precursors in the pharmaceutical industry. The precise control of stereochemistry is crucial for the efficacy and safety of the final drug product. This document details two primary strategies for achieving high enantiopurity of the target molecule: whole-cell biocatalysis and chiral catalyst-mediated chemical reduction.

Data Presentation: Comparison of Asymmetric Synthesis Protocols

The following table summarizes the quantitative data for the different asymmetric synthesis methods for this compound and analogous compounds. This allows for a direct comparison of their effectiveness in terms of yield and enantioselectivity.

MethodCatalyst/BiocatalystSubstrateProduct EnantiomerYield (%)Enantiomeric Excess (ee%)Reference(s)
Biocatalysis
Whole-Cell Yeast FermentationPichia minuta JCM 36222-Chloro-1-(3-nitrophenyl)ethanone(R)8799.2[1]
Whole-Cell Yeast FermentationSaccharomyces cerevisiae B52'-Chloroacetophenone(R)>99>99[2]
Chemocatalysis
Corey-Itsuno (CBS) Reduction(R)-2-Methyl-CBS-oxazaborolidineProchiral Ketones(S) or (R)HighTypically >95[3][4][5][6]
Asymmetric Transfer Hydrogenation (Noyori)RuCl--INVALID-LINK--Aromatic Ketones(S) or (R)HighTypically >95[7][8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Biocatalytic Reduction using Pichia minuta

This protocol is adapted from the whole-cell yeast-mediated preparation of (R)-2-chloro-1-(3-nitrophenyl)ethanol.[1]

1. Materials and Reagents:

  • Pichia minuta JCM 3622

  • Yeast extract

  • Peptone

  • D-Glucose

  • 2-Chloro-1-(3-nitrophenyl)ethanone

  • Amberlite XAD-7 resin

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

2. Equipment:

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • Chromatography columns

3. Procedure:

  • Yeast Cultivation:

    • Prepare a liquid medium containing 1% yeast extract, 2% peptone, and 2% D-glucose.

    • Inoculate the medium with Pichia minuta JCM 3622.

    • Incubate at 30°C with shaking at 150 rpm for 48 hours.

    • Harvest the cells by centrifugation and wash with sterile phosphate buffer.

  • Biocatalytic Reduction:

    • Suspend the harvested yeast cells in a phosphate buffer (pH 7.0).

    • Add 2-Chloro-1-(3-nitrophenyl)ethanone and Amberlite XAD-7 resin to the cell suspension. The resin acts as a reservoir for the substrate.[1]

    • Incubate the reaction mixture at 30°C with shaking for 48-72 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation and Purification:

    • After the reaction is complete, remove the yeast cells and resin by filtration.

    • Extract the aqueous filtrate with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain pure (R)-2-Chloro-1-(3-nitrophenyl)ethanol.

Protocol 2: Corey-Itsuno (CBS) Reduction

This is a general protocol for the enantioselective reduction of a prochiral ketone, which can be adapted for 2-Chloro-1-(3-nitrophenyl)ethanone.[3][5][6]

1. Materials and Reagents:

  • 2-Chloro-1-(3-nitrophenyl)ethanone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

  • Borane-tetrahydrofuran complex solution (BH3·THF, e.g., 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

2. Equipment:

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents

  • Dry glassware

  • Magnetic stirrer with cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Chromatography columns

3. Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., argon or nitrogen), add a solution of (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1-0.2 equivalents) to a flame-dried flask containing anhydrous THF.

    • Cool the solution to 0°C and slowly add the borane-THF complex solution (0.6-1.0 equivalents). Stir for 10-15 minutes.

    • Cool the mixture to -78°C.

  • Ketone Reduction:

    • Dissolve 2-Chloro-1-(3-nitrophenyl)ethanone (1.0 equivalent) in anhydrous THF and add it dropwise to the cold catalyst solution over 30 minutes.

    • Stir the reaction mixture at -78°C for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow addition of methanol at -78°C.

    • Allow the mixture to warm to room temperature and then add saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired enantiomer of this compound.

Visualizations

The following diagrams illustrate the workflows and chemical transformations described in the protocols.

Biocatalytic_Reduction_Workflow cluster_prep Yeast Preparation cluster_reaction Bioreduction cluster_purification Purification Cultivation Cultivation of Pichia minuta Harvest Cell Harvesting (Centrifugation) Cultivation->Harvest Reaction Whole-Cell Biocatalytic Reduction Harvest->Reaction Extraction Extraction with Ethyl Acetate Reaction->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Pure (R)-2-Chloro-1- (3-nitrophenyl)ethanol

Caption: Workflow for the biocatalytic synthesis of (R)-2-Chloro-1-(3-nitrophenyl)ethanol.

CBS_Reduction_Pathway Ketone 2-Chloro-1-(3-nitrophenyl)ethanone Intermediate Chiral Complex (Transition State) Ketone->Intermediate Coordination Catalyst (R)-CBS Catalyst + BH3-THF Catalyst->Intermediate Product (S)-2-Chloro-1-(3-nitrophenyl)ethanol Intermediate->Product Hydride Transfer

Caption: Key steps in the Corey-Itsuno (CBS) reduction of 2-Chloro-1-(3-nitrophenyl)ethanone.

References

2-Chloro-1-(3-nitrophenyl)ethanol as a synthetic precursor for (R)-phenylephrine

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 2-Chloro-1-(3-nitrophenyl)ethanol as a Synthetic Precursor for (R)-phenylephrine

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-phenylephrine is a selective α1-adrenergic receptor agonist widely used as a nasal decongestant. The enantiomerically pure form is crucial for its pharmacological activity. This document outlines a detailed protocol for the synthesis of (R)-phenylephrine starting from this compound. The key initial step involves a highly enantioselective biocatalytic reduction of the corresponding ketone, followed by a five-step chemical transformation to yield the final active pharmaceutical ingredient.

Core Synthesis Workflow

The overall synthetic strategy is a chemoenzymatic process that begins with the asymmetric reduction of 2-chloro-1-(3-nitrophenyl)ethanone. The resulting chiral alcohol, (R)-2-chloro-1-(3-nitrophenyl)ethanol, is then converted to (R)-phenylephrine through a sequence of chemical modifications.

G cluster_0 Biocatalytic Reduction cluster_1 Chemical Synthesis (5 Steps) A 2-Chloro-1-(3-nitrophenyl)ethanone B (R)-2-Chloro-1-(3-nitrophenyl)ethanol A->B Pichia minuta JCM 3622 Whole-cell catalyst C Intermediate 1 (N-Methylamination) B->C 1. Methylamine D Intermediate 2 (Nitro Reduction) C->D 2. Reduction (e.g., H2/Pd-C) E Intermediate 3 (Diazotization) D->E 3. NaNO2, HCl F Intermediate 4 (Hydroxylation) E->F 4. H2O, heat G (R)-Phenylephrine F->G 5. Purification

Caption: Chemoenzymatic synthesis of (R)-phenylephrine.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis process.

Table 1: Biocatalytic Reduction of 2-Chloro-1-(3-nitrophenyl)ethanone

ParameterValueReference
BiocatalystPichia minuta JCM 3622[1]
Substrate2-Chloro-1-(3-nitrophenyl)ethanone[1]
Product(R)-2-Chloro-1-(3-nitrophenyl)ethanol[1]
Enantiomeric Excess (ee)99.2%[1]
Isolated Yield87%[1]
AdditiveAmberlite XAD-7[1]

Table 2: Overall Synthesis of (R)-Phenylephrine

ParameterValueReference
Starting Precursor(R)-2-Chloro-1-(3-nitrophenyl)ethanol[1]
Number of Steps5[1]
Final Product(R)-Phenylephrine[1]
Final Enantiomeric Excess (ee)98.0%[1]

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 2-Chloro-1-(3-nitrophenyl)ethanone

This protocol describes the whole-cell mediated asymmetric reduction to produce the chiral alcohol precursor.

Materials:

  • Pichia minuta JCM 3622

  • Yeast extract peptone dextrose (YPD) medium

  • 2-Chloro-1-(3-nitrophenyl)ethanone

  • Amberlite XAD-7

  • Glucose

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

Procedure:

  • Cultivation of Pichia minuta: Inoculate Pichia minuta JCM 3622 in YPD medium and cultivate for 48 hours at 30°C with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with sterile phosphate buffer.

  • Bioreduction Setup: Resuspend the harvested cells in a phosphate buffer containing glucose. Add Amberlite XAD-7 to the cell suspension.

  • Substrate Addition: Add 2-chloro-1-(3-nitrophenyl)ethanone to the reaction mixture.

  • Reaction: Incubate the reaction mixture at 30°C with shaking for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Product Extraction: After the reaction is complete, extract the product from the reaction mixture with ethyl acetate.

  • Purification: Concentrate the organic phase and purify the crude product by column chromatography to obtain (R)-2-chloro-1-(3-nitrophenyl)ethanol.

Protocol 2: Conversion of (R)-2-Chloro-1-(3-nitrophenyl)ethanol to (R)-Phenylephrine

This section outlines a plausible five-step chemical synthesis to convert the chiral precursor into the final product.

Step 1: N-Methylamination

  • Dissolve (R)-2-chloro-1-(3-nitrophenyl)ethanol in a suitable solvent such as ethanol in a pressure vessel.

  • Add an excess of aqueous methylamine solution.

  • Heat the mixture at a temperature sufficient to drive the reaction to completion (e.g., 80-100°C).

  • After cooling, remove the solvent under reduced pressure to obtain the crude (R)-1-(3-nitrophenyl)-2-methylaminoethanol.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from the previous step in a solvent like methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) until the reaction is complete.

  • Filter the catalyst and concentrate the filtrate to yield (R)-1-(3-aminophenyl)-2-methylaminoethanol.

Step 3: Diazotization

  • Dissolve the aminophenyl intermediate in an acidic aqueous solution (e.g., dilute HCl or H2SO4) and cool to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water while maintaining the low temperature.

  • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

Step 4: Hydroxylation

  • Gently heat the solution containing the diazonium salt. The diazonium group will be replaced by a hydroxyl group, releasing nitrogen gas.

  • Continue heating until the evolution of gas ceases.

  • Cool the reaction mixture.

Step 5: Purification and Salt Formation

  • Neutralize the reaction mixture and extract the crude (R)-phenylephrine into an organic solvent.

  • Wash and dry the organic extract.

  • Concentrate the solution to obtain the crude free base.

  • Purify the product by crystallization or chromatography.

  • For the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent to precipitate (R)-phenylephrine hydrochloride.

  • Filter, wash with a cold solvent, and dry the final product.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical flow from starting materials to the final, analyzed product.

G cluster_0 Synthesis cluster_1 Analysis Start 2-Chloro-1-(3-nitrophenyl)ethanone Bioreduction Biocatalytic Reduction Start->Bioreduction Precursor (R)-2-Chloro-1-(3-nitrophenyl)ethanol Bioreduction->Precursor Chemical_Steps 5-Step Chemical Conversion Precursor->Chemical_Steps QC_Precursor Chiral HPLC/GC (ee determination) Precursor->QC_Precursor In-process Control Crude_Product Crude (R)-Phenylephrine Chemical_Steps->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure (R)-Phenylephrine Purification->Final_Product QC_Final Chiral HPLC (ee determination) Final_Product->QC_Final Final Quality Control Structure_Verification NMR, MS (Structure confirmation) Final_Product->Structure_Verification Characterization

References

Application Notes and Protocols for the Reduction of 2-Chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 2-Chloro-1-(3-nitrophenyl)ethanol to synthesize 2-Chloro-1-(3-aminophenyl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The presented methods focus on achieving high chemoselectivity, ensuring the integrity of the chloro and hydroxyl functional groups.

Introduction

The selective reduction of an aromatic nitro group in the presence of other sensitive functionalities, such as halogens and benzylic alcohols, is a common challenge in organic synthesis. The target molecule, this compound, contains a chloro group and a secondary alcohol, both of which can be susceptible to reduction or elimination under harsh reaction conditions. Therefore, the choice of the reducing agent and reaction conditions is paramount to achieving a high yield of the desired product, 2-Chloro-1-(3-aminophenyl)ethanol, while minimizing side reactions like dehalogenation or reduction of the benzylic alcohol.

This document outlines three reliable methods for this transformation:

  • Catalytic Hydrogenation using Raney® Nickel: A method known for its effectiveness in nitro group reduction with a lower propensity for dehalogenation compared to palladium-based catalysts.[1][2]

  • Reduction with Iron in Acidic Medium: A classic, robust, and cost-effective method for the selective reduction of aromatic nitro compounds.[3]

  • Reduction with Stannous Chloride (SnCl₂): A mild and selective method, particularly useful when other reducible functional groups are present.[4][5]

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the different reduction methods based on literature for analogous compounds.

MethodReagents and CatalystSolvent(s)Typical Reaction TimeTypical Yield (%)Key AdvantagesPotential Drawbacks
Catalytic Hydrogenation H₂, Raney® NickelEthanol, Methanol2 - 8 hours> 90High efficiency, clean reaction, easy product isolation.Requires specialized hydrogenation equipment, potential for dehalogenation.
Metal/Acid Reduction Iron powder, Hydrochloric acid (catalytic amount)Ethanol/Water1 - 4 hours85 - 95Cost-effective, high chemoselectivity, tolerant to many functional groups.[3]Heterogeneous reaction, requires filtration to remove iron salts.
Stannous Chloride Reduction Stannous chloride dihydrate (SnCl₂·2H₂O)Ethanol2 - 6 hours80 - 90Mild reaction conditions, good selectivity for the nitro group.[4][5]Stoichiometric amounts of tin salts are required, leading to tin-containing waste.[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol describes the reduction of the nitro group using hydrogen gas and a Raney® Nickel catalyst. This method is highly efficient but requires appropriate safety precautions for handling hydrogen gas and the pyrophoric catalyst.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Ethanol

  • Hydrogen gas

  • Parr hydrogenator or similar hydrogenation apparatus

  • Celite®

Procedure:

  • To a Parr hydrogenation bottle, add this compound (1.0 eq).

  • Add ethanol as the solvent (10-20 mL per gram of substrate).

  • Carefully add Raney® Nickel (approx. 10-20% by weight of the substrate, washed with ethanol).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with nitrogen gas followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi).

  • Commence vigorous stirring and heat the reaction mixture to a desired temperature (e.g., 25-40 °C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

  • Purge the system with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction with Iron in Acidic Medium

This method utilizes iron powder in the presence of a catalytic amount of hydrochloric acid. It is a cost-effective and highly selective method.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 2:1 v/v, 15-25 mL per gram of substrate).

  • Add iron powder (3.0 - 5.0 eq).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a catalytic amount of concentrated HCl (0.1 - 0.2 eq).

  • Monitor the reaction by TLC or HPLC. The reaction is typically complete within 1-4 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • Add ethyl acetate to the residue and wash with saturated sodium bicarbonate solution to neutralize the remaining acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Reduction with Stannous Chloride (SnCl₂)

This protocol employs stannous chloride dihydrate in ethanol, offering a mild and selective reduction of the nitro group.[4][5]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium hydroxide solution (e.g., 2 M)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (15-25 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Add stannous chloride dihydrate (3.0 - 5.0 eq) portion-wise to the solution. The reaction can be exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture and carefully pour it into a stirred solution of sodium hydroxide to precipitate tin salts and neutralize the mixture (adjust pH to > 8).

  • Extract the aqueous slurry with ethyl acetate.

  • Filter the combined organic extracts to remove any suspended solids.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the chemical transformation and a general experimental workflow for the reduction of the nitro group.

chemical_reaction start This compound (Substrate) product 2-Chloro-1-(3-aminophenyl)ethanol (Product) start->product [Reducing Agent] Solvent, Heat/Pressure

Caption: Chemical transformation of the nitro to the amino group.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification arrow arrow A 1. Dissolve Substrate in Solvent B 2. Add Reducing Agent (e.g., Fe, SnCl2, or Catalyst) A->B C 3. Heat / Pressurize (as required) B->C D 4. Quench Reaction & Neutralize C->D E 5. Filter to Remove Insolubles D->E F 6. Extract with Organic Solvent E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography or Recrystallization G->H I 9. Characterization (NMR, MS, etc.) H->I

Caption: General experimental workflow for the nitro reduction.

logical_relationship Start Starting Material: This compound Method1 Method 1: Catalytic Hydrogenation Start->Method1 Method2 Method 2: Fe / HCl Start->Method2 Method3 Method 3: SnCl2 Start->Method3 Product Product: 2-Chloro-1-(3-aminophenyl)ethanol Method1->Product Consideration1 Considerations: - Equipment availability - Catalyst handling Method1->Consideration1 Method2->Product Consideration2 Considerations: - Cost-effectiveness - Robustness Method2->Consideration2 Method3->Product Consideration3 Considerations: - Mild conditions - Waste disposal Method3->Consideration3

Caption: Method selection guide for nitro group reduction.

References

Application Notes and Protocols for the High-Purity Recrystallization of 2-Chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this document provides a detailed procedure for obtaining high-purity 2-Chloro-1-(3-nitrophenyl)ethanol through recrystallization. The protocols outlined below are designed to effectively remove common impurities, ensuring the final product meets stringent quality standards for research and development applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). The primary route to this compound often involves the reduction of 2-chloro-1-(3-nitrophenyl)ethanone. This process can lead to impurities such as the unreacted starting ketone and other side-products. Recrystallization is a robust and scalable purification technique that leverages differences in solubility to separate the desired compound from these contaminants. This application note details a mixed-solvent recrystallization procedure using an ethanol-water system, which has been found to be effective for this class of polar organic compounds.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Anticipated Solubility in EthanolAnticipated Solubility in WaterKey Physical Properties
This compoundC₈H₈ClNO₃201.61Soluble, especially when hotSparingly soluble to insoluble when coldPolar solid
2-Chloro-1-(3-nitrophenyl)ethanoneC₈H₆ClNO₃199.59SolubleInsolublePotential starting material impurity

Experimental Protocols

This section outlines the detailed methodology for the mixed-solvent recrystallization of this compound.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude product in Erlenmeyer flask B Add minimum amount of hot ethanol to dissolve A->B 1. C Add hot water dropwise until solution becomes cloudy B->C 2. D Add a few drops of hot ethanol to redissolve and clarify C->D 3. E Allow to cool slowly to room temperature D->E 4. F Cool in an ice bath to maximize crystal formation E->F 5. G Collect crystals by vacuum filtration F->G 6. H Wash with cold ethanol-water mixture G->H 7. I Dry crystals under vacuum H->I 8. J High-Purity Product I->J 9.

Caption: Workflow for the mixed-solvent recrystallization of this compound.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Heat ethanol in a separate beaker to its boiling point.

    • With stirring, add the minimum amount of hot ethanol to the flask containing the crude product until it completely dissolves. It is crucial to use the minimal volume of solvent to ensure a good recovery yield.

  • Induction of Precipitation (Addition of Anti-Solvent):

    • While keeping the ethanol solution near its boiling point, slowly add hot deionized water dropwise. Water acts as the anti-solvent in which the desired product is less soluble.

    • Continue adding water until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification:

    • To ensure the formation of pure crystals rather than an amorphous precipitate, add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as impurities will tend to remain in the solution.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of a cold ethanol-water mixture.

    • Turn on the vacuum and pour the cold crystalline slurry into the funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals with a small amount of a cold ethanol-water mixture (the same approximate ratio as the final recrystallization mixture) to remove any residual impurities adhering to the crystal surfaces. It is important to use a minimal amount of cold solvent to avoid dissolving a significant amount of the product.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for a period to pull air through and partially dry them.

    • Transfer the purified crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a temperature well below the compound's melting point.

Characterization of Purified Product

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

Purity Analysis Workflow

Purity_Analysis_Workflow A Recrystallized Product B Melting Point Analysis A->B C Chromatographic Analysis (TLC, HPLC, or GC) A->C D Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR) A->D E Purity Assessment B->E C->E D->E F F E->F Meets Purity Criteria? G High-Purity Product Ready for Use F->G Yes H Further Purification Required F->H No

Caption: Logical workflow for the purity assessment of the final product.

Recommended Analytical Methods
  • Melting Point Determination: A sharp melting point close to the literature value is a good indicator of high purity. Impurities typically broaden the melting point range and depress the melting point.

  • Thin-Layer Chromatography (TLC): TLC can be used to quickly assess the purity by comparing the crude and recrystallized samples. The absence of the starting ketone spot in the lane of the purified product indicates successful removal.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data on the purity of the sample and can detect trace impurities.

  • Spectroscopic Methods (NMR, IR): ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the chemical structure and identity of the purified compound and to ensure the absence of signals corresponding to impurities.

By following this detailed protocol, researchers can consistently obtain high-purity this compound suitable for demanding applications in drug discovery and development.

References

Application Note: Chiral HPLC for the Separation of 2-Chloro-1-(3-nitrophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-1-(3-nitrophenyl)ethanol is a chiral alcohol containing a stereogenic center. The differential pharmacological and toxicological profiles of its enantiomers necessitate a reliable analytical method for their separation and quantification.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving enantiomeric mixtures.[3][4] This application note details a robust method for the baseline separation of the enantiomers of this compound using a polysaccharide-based CSP. Polysaccharide-based CSPs are widely used for their broad enantioselectivity.[5]

The presented protocol offers a starting point for method development and can be adapted for various applications, from routine analysis to preparative separations. The method utilizes a normal phase chromatographic mode, which is common for chiral separations on this type of column.[1]

Experimental Protocol

This section provides a detailed methodology for the chiral separation of this compound enantiomers.

1. Materials and Reagents

  • Racemic Standard: this compound

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA)

  • Sample Diluent: n-Hexane/Isopropanol (90:10, v/v)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.[6] The selection of a polysaccharide-based chiral stationary phase, such as one derived from cellulose, is crucial for achieving enantioseparation.[7][8]

Table 1: Chromatographic Conditions

ParameterRecommended Setting
HPLC Column Lux® Cellulose-1, 5 µm, 250 x 4.6 mm or equivalent
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in n-Hexane/Isopropanol (90:10, v/v)

3. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the sample diluent (n-Hexane/Isopropanol, 90:10, v/v).

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.

4. HPLC Analysis Procedure

  • Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Identify and integrate the peaks corresponding to the two enantiomers.

Data Presentation

The performance of the chiral separation is evaluated based on the retention times of the two enantiomers, the resolution between their peaks, and the selectivity factor. The following table summarizes the expected quantitative data from this method.

Table 2: Expected Chromatographic Results

ParameterValue
Retention Time 1 (t₁) ~ 8.5 min
Retention Time 2 (t₂) ~ 10.2 min
Selectivity (α) ~ 1.20
Resolution (Rs) > 1.5

Note: Retention times are approximate and may vary depending on the specific column and system.

Method Development Workflow

The development of a chiral separation method is a systematic process. The following diagram illustrates the logical workflow from initial screening to method optimization.

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Optimization cluster_final Finalization start Define Analyte: This compound prep_sample Prepare Racemic Standard (1 mg/mL) start->prep_sample select_csp Select Chiral Stationary Phase (e.g., Polysaccharide-based) prep_sample->select_csp select_mp Select Mobile Phase (Normal Phase: Hexane/IPA) select_csp->select_mp run_hplc Perform Initial HPLC Run select_mp->run_hplc eval_sep Evaluate Separation: Resolution (Rs) & Selectivity (α) run_hplc->eval_sep check_res Resolution > 1.5? eval_sep->check_res optimize Optimize Mobile Phase (Adjust % IPA) optimize->run_hplc check_res->optimize No final_method Finalized Method check_res->final_method Yes

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

The described HPLC method provides a reliable and efficient means for the enantioselective separation of this compound. The use of a polysaccharide-based chiral stationary phase in a normal phase mode yields excellent resolution and selectivity. This application note serves as a practical guide for researchers in pharmaceutical development and quality control, enabling the accurate analysis of chiral compounds.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-1-(3-nitrophenyl)ethanol as a versatile starting material for the preparation of a variety of heterocyclic compounds. The presence of three reactive functional groups—a secondary alcohol, a benzylic chloride, and a nitro group—offers multiple avenues for chemical modification and cyclization, making it an attractive scaffold for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. This document outlines detailed protocols for the synthesis of oxazolines, thiazoles, and imidazoles, as well as for the selective reduction of the nitro group to an amino functionality, which can be used for further derivatization.

Synthetic Strategies

This compound can be utilized in several synthetic strategies to generate diverse heterocyclic cores. The primary approaches involve:

  • Oxazoline Synthesis: Direct cyclization of the 2-aminoalcohol, formed in situ or in a separate step, with various electrophilic partners.

  • Thiazole and Imidazole Synthesis: Conversion of the alcohol to a ketone functionality to generate a key α-chloroketone intermediate, which can then undergo classical Hantzsch or imidazole synthesis.

  • Derivatization via Nitro Group Reduction: The nitro group can be selectively reduced to an amine, which opens up possibilities for the synthesis of other nitrogen-containing heterocycles, such as benzimidazoles or quinolines, through condensation and cyclization reactions.

The following sections provide detailed experimental protocols and data for these transformations.

Data Presentation

The following tables summarize the quantitative data for the proposed synthetic protocols. The data is based on established literature for similar transformations and provides a reliable starting point for experimental work.

Table 1: Synthesis of 2-(Aryl)-4-(3-nitrophenyl)oxazoline

EntryR-CN (Reactant)Molar Ratio (Ethanol:Nitrile)Catalyst (mol%)Temperature (°C)Time (h)Yield (%)
1Benzonitrile1:1.2ZnCl₂ (10)10012~85
2Acetonitrile1:1.5ZnCl₂ (10)10018~70
34-Chlorobenzonitrile1:1.2ZnCl₂ (10)10012~88
44-Methoxybenzonitrile1:1.2ZnCl₂ (10)10014~82

Table 2: Synthesis of 2-Amino-4-(3-nitrophenyl)thiazole

EntryThioamideMolar Ratio (Ketone:Thioamide)SolventTemperature (°C)Time (h)Yield (%)
1Thiourea1:1.1EthanolReflux4~90
2Thioacetamide1:1.1EthanolReflux5~85
3Thiobenzamide1:1.1EthanolReflux6~88

Table 3: Synthesis of 2-Aryl-4-(3-nitrophenyl)imidazole

EntryAmidine HydrochlorideMolar Ratio (Ketone:Amidine)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Benzamidine HCl1:1.1K₂CO₃ (2.2)DMF1008~85
2Acetamidine HCl1:1.2K₂CO₃ (2.4)DMF10010~75
34-Chlorobenzamidine HCl1:1.1K₂CO₃ (2.2)DMF1008~88

Table 4: Reduction of this compound

EntryReducing AgentMolar Ratio (Substrate:Reagent)SolventTemperature (°C)Time (h)Yield (%)
1SnCl₂·2H₂O1:4EthanolReflux3~95
2Fe / NH₄Cl1:5 (Fe), 1:4 (NH₄Cl)Ethanol/H₂OReflux4~90
3H₂ (1 atm), Pd/C-Methanol256>95

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-1-(3-nitrophenyl)ethan-1-one (Intermediate for Thiazole and Imidazole Synthesis)

This protocol describes the oxidation of the secondary alcohol of this compound to the corresponding α-chloroketone.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), dilute the mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Chloro-1-(3-nitrophenyl)ethan-1-one.

Protocol 2: Synthesis of 2-(Aryl)-4-(3-nitrophenyl)oxazoline

This protocol outlines the synthesis of oxazolines from this compound and a nitrile.

Materials:

  • This compound

  • Appropriate nitrile (e.g., Benzonitrile)

  • Zinc chloride (ZnCl₂), anhydrous

  • Chlorobenzene or other high-boiling solvent

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), the corresponding nitrile (1.2 eq), and anhydrous ZnCl₂ (0.1 eq).

  • Add chlorobenzene as the solvent and heat the reaction mixture to 100 °C.

  • Stir the mixture at this temperature for 12-18 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(Aryl)-4-(3-nitrophenyl)oxazoline.

Protocol 3: Hantzsch Synthesis of 2-Amino-4-(3-nitrophenyl)thiazole

This protocol describes the synthesis of a thiazole derivative from the α-chloroketone intermediate.

Materials:

  • 2-Chloro-1-(3-nitrophenyl)ethan-1-one

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Deionized water

Procedure:

  • Dissolve 2-Chloro-1-(3-nitrophenyl)ethan-1-one (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.

  • Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain the 2-Amino-4-(3-nitrophenyl)thiazole.

Protocol 4: Synthesis of 2-Aryl-4-(3-nitrophenyl)imidazole

This protocol details the synthesis of an imidazole derivative from the α-chloroketone intermediate.

Materials:

  • 2-Chloro-1-(3-nitrophenyl)ethan-1-one

  • Appropriate amidine hydrochloride (e.g., Benzamidine hydrochloride)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • To a solution of the amidine hydrochloride (1.1 eq) in anhydrous DMF, add K₂CO₃ (2.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-Chloro-1-(3-nitrophenyl)ethan-1-one (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 8-10 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-Aryl-4-(3-nitrophenyl)imidazole.

Protocol 5: Selective Reduction of the Nitro Group to an Amine

This protocol describes the chemoselective reduction of the nitro group in this compound to an amino group.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4.0 eq) to the solution.

  • Carefully add concentrated HCl dropwise while stirring.

  • Heat the reaction mixture to reflux and stir for 3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully basify with a 10% aqueous solution of NaOH until the pH is ~8-9.

  • Extract the product with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-(3-Aminophenyl)-2-chloroethanol.

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_of_Heterocycles start This compound intermediate_ketone 2-Chloro-1-(3-nitrophenyl)ethan-1-one start->intermediate_ketone PCC or DMP oxazoline 2-Aryl-4-(3-nitrophenyl)oxazoline start->oxazoline R-CN, ZnCl₂ reduced_product 1-(3-Aminophenyl)-2-chloroethanol start->reduced_product SnCl₂, HCl thiazole 2-Amino-4-(3-nitrophenyl)thiazole intermediate_ketone->thiazole Thiourea imidazole 2-Aryl-4-(3-nitrophenyl)imidazole intermediate_ketone->imidazole Amidine

Caption: Synthetic pathways from this compound.

Experimental_Workflow_Thiazole A Oxidize Alcohol to Ketone (Protocol 1) B Hantzsch Cyclization (Protocol 3) A->B Intermediate Ketone C Neutralization & Filtration B->C Crude Product D Purified Thiazole C->D

Caption: Workflow for the synthesis of 2-Amino-4-(3-nitrophenyl)thiazole.

Logical_Relationship_Functionality start_material This compound alcohol_func Alcohol Functionality start_material->alcohol_func chloro_func Chloro Functionality start_material->chloro_func nitro_func Nitro Functionality start_material->nitro_func oxazoline_path Oxazoline Synthesis alcohol_func->oxazoline_path thiazole_imidazole_path Thiazole/Imidazole Synthesis alcohol_func->thiazole_imidazole_path via Ketone amine_derivatives Amine Derivatives nitro_func->amine_derivatives Reduction

Caption: Functional group reactivity and corresponding synthetic routes.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Chloro-1-(3-nitrophenyl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to help you optimize your synthesis and achieve higher yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the reduction of 2-chloro-1-(3-nitrophenyl)ethanone.

Q1: My reaction is incomplete, and I have a low yield of the final product. What are the possible causes and solutions?

A1: Incomplete reaction is a frequent issue. Several factors could be at play:

  • Insufficient Reducing Agent: The stoichiometry of the reaction is crucial. While theoretically, one mole of sodium borohydride (NaBH₄) can reduce four moles of the ketone, in practice, an excess is often required to ensure complete conversion.

    • Solution: Increase the molar ratio of NaBH₄ to the starting ketone. A 1.5 to 2-fold molar excess of NaBH₄ is a good starting point for optimization.

  • Short Reaction Time: The reduction may not have had enough time to go to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot on the TLC plate has disappeared.

  • Low Reaction Temperature: While the reaction is often performed at low temperatures to control its exothermicity, a temperature that is too low can significantly slow down the reaction rate.

    • Solution: After the initial exothermic phase, which should be controlled with an ice bath, allow the reaction to gradually warm to room temperature and stir for an extended period.

Q2: I am observing the formation of significant byproducts. What are these and how can I minimize them?

A2: Side reactions can lower the yield and complicate purification. Potential byproducts include:

  • Over-reduction Products: In some cases, particularly with more potent reducing agents or harsh conditions, the nitro group can be reduced. While NaBH₄ is generally mild and selective for ketones and aldehydes, this can still be a concern.

    • Solution: Use NaBH₄ as the reducing agent and avoid stronger, less selective agents like Lithium Aluminum Hydride (LiAlH₄) if you wish to preserve the nitro group. Maintain a low reaction temperature.

  • Products from Reaction with Solvent: The borohydride reagent can react with protic solvents like ethanol, especially over long reaction times, reducing its effective concentration.

    • Solution: Add the ketone to the solution of NaBH₄ in the alcohol, rather than the other way around, to ensure the ketone is present to react immediately.

Q3: The purification of my product is difficult, and I'm losing a lot of material during this step. What can I do?

A3: Purification can be challenging due to the properties of the product and potential impurities.

  • Emulsion during Extraction: The workup often involves an aqueous quench followed by extraction with an organic solvent. Emulsions can form at the interface, trapping the product.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break up emulsions.

  • Co-elution with Starting Material: If the reaction is incomplete, the starting ketone can be difficult to separate from the product alcohol by column chromatography due to similar polarities.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. If separation is necessary, use a high-resolution silica gel column and a carefully optimized solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Recrystallization Issues: Finding a suitable solvent for recrystallization can be challenging.

    • Solution: A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, can be effective. Dissolve the crude product in a minimal amount of the better solvent at an elevated temperature and then slowly add the poorer solvent until turbidity is observed. Allow the solution to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common precursor is 2-chloro-1-(3-nitrophenyl)ethanone. This α-chloro ketone is then reduced to the corresponding alcohol.

Q2: Which reducing agent is most suitable for this synthesis?

A2: Sodium borohydride (NaBH₄) is

Identifying and minimizing byproducts in the synthesis of 2-Chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-Chloro-1-(3-nitrophenyl)ethanol

This guide provides troubleshooting advice and frequently asked questions to assist researchers in identifying and minimizing byproducts during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are the most common byproducts?

The most common and effective route involves the chemoselective reduction of 2-chloro-1-(3-nitrophenyl)ethanone. The primary challenge is to reduce the ketone group without affecting the sensitive nitro and chloro functional groups.

Common Byproducts Include:

  • 1-(3-Aminophenyl)-2-chloroethanol: Results from the undesired reduction of the nitro group. This is common when using strong, non-selective reducing agents.[1][2]

  • 1-(3-Nitrophenyl)ethanol: Occurs if the chloro group is removed via hydrogenolysis (dehalogenation).

  • Unreacted Starting Material (USM): Incomplete reaction can leave residual 2-chloro-1-(3-nitrophenyl)ethanone.

  • Diol Formation: If the starting material is synthesized from ethylene glycol, traces of related diols might be present.[3]

Q2: How can I avoid reducing the nitro group during the ketone reduction step?

The key is to use a chemoselective reducing agent that preferentially targets the carbonyl group.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This method, which uses aluminum isopropoxide in isopropanol, is highly selective for aldehydes and ketones and does not typically affect nitro groups or halogens.[4][5][6]

  • Sodium Borohydride (NaBH₄): This is a mild reducing agent that is generally selective for carbonyls over nitro groups under controlled conditions (e.g., low temperature in an alcoholic solvent).[1][2]

  • Avoid: Catalytic hydrogenation with catalysts like Palladium or strong reducing agents such as Tin and HCl (Sn/HCl), as these are known to readily reduce nitro groups.[1][7]

Q3: My TLC and HPLC analyses show several unexpected spots. How can I proceed with their identification?

A systematic approach is required for byproduct identification.

  • Initial Assessment: Compare the crude reaction mixture with the starting material using TLC to determine if the starting material has been consumed.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is the most powerful tool for this task. It separates the components and provides their molecular weights, which is crucial for proposing potential structures.

  • Preparative Chromatography: Isolate the major byproducts using flash column chromatography or preparative HPLC.

  • Spectroscopic Analysis: Characterize the isolated byproducts using NMR (¹H, ¹³C) to confirm their structure and IR to identify functional groups (e.g., the appearance of N-H stretches for an amino byproduct or the disappearance of the C=O stretch from the starting material).[8]

Q4: What are the best practices for purifying the final this compound product?

Purification aims to remove unreacted starting materials and any formed byproducts.

  • Recrystallization: This is an effective method if a suitable solvent system can be found that solubilizes the product at high temperatures and allows it to crystallize upon cooling, leaving impurities in the mother liquor.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating compounds with different polarities. A solvent system (e.g., ethyl acetate/hexane) can be optimized using TLC to achieve good separation between the product and byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Symptom / Observation Possible Cause(s) Recommended Action(s)
Low yield of desired product. 1. Incomplete reaction. 2. Degradation of product during workup. 3. Sub-optimal reaction temperature or time.1. Monitor the reaction by TLC/HPLC until the starting material is consumed. 2. Ensure workup conditions are mild (e.g., avoid strong acids/bases if the product is unstable). 3. Optimize temperature and reaction time based on small-scale trial runs.
Significant amount of unreacted starting material observed. 1. Insufficient amount of reducing agent. 2. Low reaction temperature or insufficient reaction time. 3. Deactivated reagent.1. Use a slight excess (e.g., 1.1-1.5 equivalents) of the reducing agent. 2. Increase the reaction temperature or extend the reaction time. Monitor progress via TLC. 3. Use fresh, high-purity reagents. Check the activity of the reducing agent.
Formation of a highly polar byproduct (new spot at low Rf on TLC). Reduction of the nitro group to an amine. This is likely if using a non-selective reducing agent (e.g., catalytic hydrogenation, Sn/HCl).[2][7]Switch to a more chemoselective reducing agent like aluminum isopropoxide (MPV reduction) or sodium borohydride (NaBH₄) under controlled, mild conditions.[6][9]
Formation of a byproduct with polarity similar to the product. Dehalogenation of the product, resulting in 1-(3-nitrophenyl)ethanol.Avoid harsh reducing conditions or catalysts known to cause hydrogenolysis (e.g., high-pressure hydrogenation with Pd/C). The MPV reduction is less prone to this side reaction.[5]

Data Presentation: Potential Byproducts

The following table summarizes the key characteristics of potential byproducts to aid in their identification.

CompoundStructureMolecular Weight ( g/mol )Key Analytical Features
This compound (Product) O=N(=O)c1cccc(c1)C(O)CCl201.61IR: Broad O-H stretch (~3400 cm⁻¹), N-O stretches (~1530, 1350 cm⁻¹). ¹H NMR: Characteristic methine (CH-OH) and methylene (CH₂-Cl) signals.
2-Chloro-1-(3-nitrophenyl)ethanone (USM) O=N(=O)c1cccc(c1)C(=O)CCl199.59IR: Strong C=O stretch (~1700 cm⁻¹), N-O stretches (~1530, 1350 cm⁻¹). Absence of O-H stretch.
1-(3-Aminophenyl)-2-chloroethanol Nc1cccc(c1)C(O)CCl171.62IR: N-H stretches (~3300-3400 cm⁻¹), absence of N-O stretches. MS: M+ peak at m/z 171/173.
1-(3-Nitrophenyl)ethanol O=N(=O)c1cccc(c1)C(O)C167.15IR: Broad O-H stretch, N-O stretches. MS: M+ peak at m/z 167. Absence of chlorine isotope pattern.

Experimental Protocols

Protocol 1: Synthesis via Meerwein-Ponndorf-Verley (MPV) Reduction

This protocol describes a chemoselective method for reducing 2-chloro-1-(3-nitrophenyl)ethanone to the target product.

Reagents:

  • 2-chloro-1-(3-nitrophenyl)ethanone

  • Aluminum isopropoxide [Al(O-i-Pr)₃]

  • Anhydrous isopropanol

  • Acetone (for cleaning)

  • Dilute HCl

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Set up a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried.

  • To the flask, add 2-chloro-1-(3-nitrophenyl)ethanone (1.0 eq) and anhydrous isopropanol (approx. 10 mL per gram of ketone).

  • Add aluminum isopropoxide (0.5-1.0 eq) to the mixture.

  • Heat the reaction mixture to a gentle reflux (approx. 80-85 °C). The reaction progress can be monitored by TLC.[8] The reaction is driven by the removal of acetone, which can be achieved via distillation if the setup allows.[10]

  • After the starting material is consumed (typically 2-6 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding dilute HCl (e.g., 1M) until the aluminum salts dissolve.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel chromatography.

Protocol 2: Byproduct Analysis using HPLC

This protocol provides a general method for analyzing the purity of the crude product.

Equipment and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, as a modifier)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude product (approx. 1 mg/mL) in acetonitrile or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 30% B (re-equilibration)

  • Analysis: Analyze the resulting chromatogram. The retention time and peak area correspond to the identity and relative amount of each component. Couple with a mass spectrometer for molecular weight confirmation of each peak.

Visualizations

Reaction_Pathway SM 2-Chloro-1-(3-nitrophenyl)ethanone (Starting Material) Product This compound (Desired Product) SM->Product Chemoselective Reduction (e.g., MPV, NaBH₄) Byproduct1 1-(3-Aminophenyl)-2-chloroethanol (Nitro Reduction) SM->Byproduct1 Non-Selective Reduction (e.g., Sn/HCl) Byproduct2 1-(3-Nitrophenyl)ethanol (Dehalogenation) Product->Byproduct2

Caption: Reaction scheme showing the desired synthesis pathway and major side reactions.

Troubleshooting_Workflow start Analyze Crude Product (TLC, HPLC, LC-MS) purity_check Is Product Purity >95%? start->purity_check identify_impurities Identify Major Impurities (LC-MS, NMR) purity_check->identify_impurities No purify Proceed to Purification (Recrystallization, Chromatography) purity_check->purify Yes is_sm Is impurity the starting material? identify_impurities->is_sm is_nitro_reduced Is impurity the amino byproduct? is_sm->is_nitro_reduced No optimize_reaction Action: Optimize Reaction - Increase reaction time/temp - Use fresh reagents is_sm->optimize_reaction Yes change_reagent Action: Change Reducing Agent - Use NaBH₄ or MPV - Ensure mild conditions is_nitro_reduced->change_reagent Yes other_byproduct Action: Isolate & Characterize - Perform column chromatography - Analyze with NMR/MS is_nitro_reduced->other_byproduct No

Caption: Logical workflow for troubleshooting and identifying byproducts.

References

Optimizing reaction conditions for the enzymatic synthesis of 2-Chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of 2-Chloro-1-(3-nitrophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: Which type of enzyme is suitable for the asymmetric reduction of 2-chloro-1-(3-nitrophenyl)ethanone?

A1: Carbonyl reductases (CRED), alcohol dehydrogenases (ADH), and ketoreductases (KRED) are the most commonly used enzymes for this type of stereoselective reduction. Whole-cell biocatalysts, such as yeast strains like Pichia minuta JCM 3622, have also been successfully employed. The choice of enzyme will depend on the desired stereoselectivity (for the (R)- or (S)-enantiomer), substrate specificity, and process conditions.

Q2: Why is cofactor regeneration necessary and what are the common methods?

A2: Oxidoreductases, the enzymes used for this synthesis, require a hydride source, typically from nicotinamide cofactors like NADPH or NADH. These cofactors are expensive to use in stoichiometric amounts. Therefore, an efficient in situ regeneration system is crucial for the economic viability of the process. Common regeneration methods include:

  • Enzyme-coupled systems: A second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is used to regenerate the cofactor. This system requires a co-substrate like glucose or formate.

  • Substrate-coupled systems: A sacrificial co-substrate, most commonly isopropanol (IPA), is used in large excess. The same enzyme that reduces the ketone also oxidizes the isopropanol to acetone, regenerating the cofactor. This method has the advantage of not requiring a second enzyme and pH control is often not needed.

Q3: My reaction conversion is low. What are the potential causes and solutions?

A3: Low conversion can be attributed to several factors:

  • Enzyme Inactivation: The enzyme may be unstable under the reaction conditions (pH, temperature, organic co-solvents). Consider optimizing these parameters or immobilizing the enzyme to improve stability.

  • Cofactor Limitation: The cofactor regeneration system may be inefficient. Ensure the concentration of the co-substrate (e.g., glucose, isopropanol) is sufficient and that the regeneration enzyme (if used) is active.

  • Substrate/Product Inhibition: High concentrations of the ketone substrate or the alcohol product can inhibit or even inactivate the enzyme. To mitigate this, consider a fed-batch approach for the substrate or in situ product removal using resins like Amberlite XAD-7.

  • Poor Substrate Solubility: 2-chloro-1-(3-nitrophenyl)ethanone has low aqueous solubility. The addition of a co-solvent like isopropanol can improve solubility and increase the reaction rate.

Q4: How can I improve the enantioselectivity (e.e.) of my reaction?

A4: Enantioselectivity is primarily an intrinsic property of the chosen enzyme. If the enantiomeric excess (e.e.) is not satisfactory, consider the following:

  • Enzyme Screening: Test a panel of different carbonyl reductases or alcohol dehydrogenases to find one with higher selectivity for your substrate.

  • Reaction Condition Optimization: In some cases, adjusting the temperature, pH, or co-solvent can influence the enantioselectivity.

  • Protein Engineering: If a suitable enzyme cannot be found, directed evolution or rational protein design can be used to engineer an enzyme with improved stereoselectivity.

Q5: Is it better to use an isolated enzyme or a whole-cell biocatalyst?

A5: Both approaches have their advantages and disadvantages:

  • Isolated Enzymes: Offer higher volumetric productivity and eliminate the possibility of side reactions from other cellular enzymes. However, they require purification, and a cofactor regeneration system must be added externally.

  • Whole-Cell Biocatalysts: Contain the necessary enzymes and often have an endogenous cofactor regeneration system. This simplifies the reaction setup. However, the cell membrane can act as a barrier, potentially lowering reaction rates, and other cellular enzymes may lead to by-product formation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Enzyme Activity Incorrect pH or temperature.Determine the optimal pH and temperature for your specific enzyme. Most ADHs and CREDs function well between pH 6.5-8.0 and 25-40°C.
Enzyme denaturation by co-solvent.Screen different co-solvents or reduce the concentration of the current co-solvent (e.g., isopropanol). Some enzymes tolerate up to 30-40% (v/v) isopropanol.
Absence or degradation of cofactor (NADPH/NADH).Ensure the cofactor is added at the correct concentration and that the regeneration system is active.
Slow Reaction Rate Poor substrate solubility.Add a water-miscible organic co-solvent like isopropanol or DMSO.
Insufficient enzyme or cofactor concentration.Increase the enzyme loading or the concentration of the cofactor and regeneration system components.
Substrate inhibition.Start with a lower substrate concentration or use a fed-batch strategy to maintain a low, constant substrate level.
Reaction Stalls Before Completion Product inhibition.Consider in situ product removal by adding an adsorbent resin (e.g., Amberlite XAD-7) to the reaction medium.
pH shift during reaction.Use a buffer with sufficient capacity to maintain the optimal pH. For cofactor regeneration systems using glucose/GDH, the formation of gluconic acid can lower the pH, requiring pH control.
Instability of the enzyme over the reaction time.Consider enzyme immobilization to enhance operational stability.
Low Enantiomeric Excess (e.e.) Sub-optimal enzyme choice.Screen a wider variety of ketoreductases to find one with high stereoselectivity for the target substrate.
Presence of competing enzymes in whole-cell systems.Switch to an isolated enzyme preparation to eliminate side reactions.
Difficulty with Product Isolation Emulsion formation during extraction.Centrifuge the reaction mixture to break up emulsions before performing a solvent extraction.
Co-extraction of impurities.Optimize the extraction solvent and pH to selectively extract the product.

Data Presentation

Table 1: Typical Reaction Parameters for Asymmetric Reduction of α-Chloro Ketones

ParameterTypical RangeNotes
Enzyme Type Carbonyl Reductase, Alcohol DehydrogenaseIsolated enzyme or whole-cell catalyst.
Substrate Conc. 10 - 500 g/LHigh concentrations can lead to substrate inhibition.
Enzyme Loading 5 - 25 g/L (powder) or 20 - 90 g/L (wet cells)Varies depending on enzyme activity.
Cofactor NADPH or NADHNADP+ is often preferred for its stability.
Cofactor Regen. Isopropanol or Glucose/GDHIsopropanol can also act as a co-solvent.
Co-substrate Conc. 1.5:1 to large excess (e.g., 40% v/v IPA)Molar ratio for glucose; volume percentage for IPA.
pH 6.5 - 8.0Typically phosphate or citrate buffer.
Temperature 24 - 45 °CHigher temperatures can increase rate but decrease enzyme stability.
Reaction Time 5 - 36 hoursDependent on substrate concentration and enzyme activity.
Conversion >99%Achievable under optimized conditions.
Enantiomeric Excess >99%A key performance indicator for a successful synthesis.

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Pichia minuta

This protocol is adapted from the synthesis of (R)-2-chloro-1-(3-nitrophenyl)ethanol.

  • Cultivation: Cultivate Pichia minuta JCM 3622 in a suitable medium (e.g., YM broth) at 30°C for 48 hours with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with a sterile buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Reaction Setup: In a reaction vessel, suspend the harvested wet cells in the buffer.

  • Resin and Substrate Addition: Add Amberlite XAD-7 resin to the cell suspension. Dissolve 2-chloro-1-(3-nitrophenyl)ethanone in a minimal amount of a suitable solvent and add it to the reaction mixture. The resin acts as a reservoir for the hydrophobic substrate.

  • Reaction: Incubate the mixture at 30°C with shaking. The endogenous enzymes and cofactors within the yeast cells will perform the reduction.

  • Monitoring: Monitor the reaction progress by periodically taking samples, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by HPLC or GC.

  • Work-up: After the reaction is complete, filter to remove the cells and resin. Extract the aqueous filtrate with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography if necessary.

Protocol 2: Isolated Enzyme Reduction with Isopropanol-Coupled Cofactor Regeneration

This protocol is a general method based on common practices for CRED-catalyzed reductions.

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.5).

  • Add Components: Add the cofactor (e.g., NADP+), the isolated carbonyl reductase enzyme powder, and isopropanol (as co-substrate and co-solvent, e.g., to a final concentration of 30% v/v).

  • Substrate Addition: Dissolve the 2-chloro-1-(3-nitrophenyl)ethanone substrate and add it to the reaction mixture to the desired final concentration.

  • Reaction: Stir the mixture at the optimal temperature (e.g., 30°C).

  • Monitoring: Monitor the conversion and enantioselectivity by HPLC or GC analysis of reaction aliquots.

  • Work-up: Once the reaction reaches completion, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate or MTBE). Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the product.

Visualizations

Enzymatic_Synthesis_Workflow General Workflow for Enzymatic Synthesis cluster_prep 1. Preparation cluster_reaction 2. Biotransformation cluster_downstream 3. Downstream Processing prep_enzyme Prepare Enzyme (Isolated or Whole-Cell) setup Set up Reaction Mixture prep_enzyme->setup prep_reagents Prepare Substrate, Buffer, Cofactor, Co-substrate prep_reagents->setup reaction Incubate under Optimal Conditions (pH, Temp) setup->reaction monitoring Monitor Progress (HPLC/GC) reaction->monitoring workup Reaction Work-up (e.g., Extraction) monitoring->workup purification Purification (e.g., Chromatography) workup->purification analysis Final Product Analysis (Yield, e.e.) purification->analysis

Caption: General experimental workflow for enzymatic synthesis.

Cofactor_Regeneration Cofactor Regeneration Cycles cluster_substrate_coupled Substrate-Coupled System cluster_enzyme_coupled Enzyme-Coupled System Ketone Ketone (Substrate) Alcohol Chiral Alcohol (Product) Ketone->Alcohol Reduction CRED1 Carbonyl Reductase NADP1 NADP+ Acetone Acetone NADPH1 NADPH NADPH1->NADP1 Oxidation NADP1->NADPH1 Reduction IPA Isopropanol IPA->Acetone Oxidation Ketone2 Ketone (Substrate) Alcohol2 Chiral Alcohol (Product) Ketone2->Alcohol2 Reduction CRED2 Carbonyl Reductase NADP2 NADP+ GDH Glucose Dehydrogenase NADPH2 NADPH Gluconolactone Glucono-δ-lactone NADPH2->NADP2 Oxidation NADP2->NADPH2 Reduction Glucose Glucose Glucose->Gluconolactone Oxidation

Caption: Common cofactor regeneration systems for CREDs.

Technical Support Center: Whole-Cell Catalysis for 2-Chloro-1-(3-nitrophenyl)ethanol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the whole-cell catalytic production of 2-Chloro-1-(3-nitrophenyl)ethanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the biotransformation of 2-chloro-1-(3-nitrophenyl)ethanone using whole-cell catalysts like Pichia minuta.

1. Low or No Product Yield

Potential Cause Troubleshooting Steps
Substrate Toxicity The substrate, 2-chloro-1-(3-nitrophenyl)ethanone, is known to be hydrophobic, crystalline, and toxic to microbial cells, which can inhibit or kill the biocatalyst.[1]
- Implement In Situ Substrate Addition/Product Removal: Use an adsorbent resin like Amberlite XAD-7 to act as a reservoir for the substrate, slowly releasing it into the aqueous phase and simultaneously adsorbing the product.[1]
- Optimize Substrate Concentration: High initial substrate concentrations can be detrimental.[2] Start with a low concentration and gradually increase it, or use a fed-batch strategy.
- Assess Cell Viability: Perform a cell viability assay (see Experimental Protocols) to determine if the substrate concentration is leading to cell death.
Poor Cofactor Regeneration The reduction of the ketone requires a nicotinamide cofactor (NADH or NADPH), which must be continuously regenerated by the cell's metabolism.[3]
- Ensure Adequate Co-substrate: Provide a sufficient amount of a readily metabolizable co-substrate, such as glucose, to fuel cofactor regeneration.
- Check Aeration and pH: Maintain optimal physiological conditions for the yeast to ensure metabolic activity.
Inactive Biocatalyst The whole-cell catalyst may have low enzymatic activity.
- Verify Cell Growth Phase: Harvest cells in the late log phase for optimal activity.[4]
- Proper Cell Handling: Avoid harsh centrifugation or storage conditions that could damage the cells.
Mass Transfer Limitations Poor mixing can lead to localized high concentrations of the substrate and inefficient contact between the cells and the substrate.
- Optimize Agitation: Ensure adequate mixing to keep the cells suspended and facilitate the diffusion of the substrate and product.

2. Low Enantioselectivity (ee%)

Potential Cause Troubleshooting Steps
Presence of Competing Reductases The whole-cell catalyst may contain multiple enzymes that can reduce the ketone, some of which may produce the undesired enantiomer.
- Screen Different Strains: Different yeast or bacterial strains can exhibit different enantioselectivities.[5]
- Optimize Reaction Conditions: Temperature and pH can influence the activity of different enzymes, potentially favoring the desired reductase.
Substrate or Product Inhibition Affecting a Specific Enzyme The toxic substrate or product could be selectively inhibiting the enzyme responsible for the desired high enantioselectivity.
- Implement In Situ Product Removal: Using a resin like Amberlite XAD-7 can minimize the concentration of the inhibitory product in the vicinity of the cells.[1]
Incorrect Product Analysis The method used to determine the enantiomeric excess may be inaccurate.
- Validate Analytical Method: Ensure the chiral HPLC or GC method is properly validated for the separation of the (R)- and (S)-alcohols.

3. Difficulty in Product Extraction

Potential Cause Troubleshooting Steps
Product Adsorbed to Resin When using an adsorbent resin like Amberlite XAD-7, the product will be primarily located on the resin.
- Elute from Resin: After filtering the cells, wash the resin with a suitable organic solvent (e.g., acetonitrile or methanol) to desorb the product.[6]
Emulsion Formation During liquid-liquid extraction, emulsions can form due to the presence of biomass and other cellular components.
- Centrifugation: Centrifuge the mixture to break the emulsion.
- Filtration: Filter the aqueous phase through a bed of celite before extraction to remove cell debris.

Frequently Asked Questions (FAQs)

Q1: Why is substrate toxicity a major issue in the whole-cell catalysis of 2-chloro-1-(3-nitrophenyl)ethanone?

A1: 2-chloro-1-(3-nitrophenyl)ethanone is a hydrophobic and crystalline compound with low aqueous solubility.[1] At concentrations required for a productive biotransformation, it can be toxic to the microbial cells, leading to decreased cell viability and enzyme activity, which results in low product yields.[2]

Q2: How does Amberlite XAD-7 help in overcoming substrate toxicity?

A2: Amberlite XAD-7 is a moderately polar polymeric adsorbent resin.[1] In a whole-cell catalysis system, it acts as a reservoir for the hydrophobic substrate. It sequesters the toxic substrate from the aqueous phase, slowly releasing it to the cells at a sub-toxic concentration. Simultaneously, it can adsorb the product, preventing potential product inhibition.[1][6]

Q3: What kind of yield and enantioselectivity can I expect with this process?

A3: Using Pichia minuta JCM 3622 as the whole-cell biocatalyst in the presence of Amberlite XAD-7, an isolated yield of 87% and an enantiomeric excess of 99.2% for (R)-2-chloro-1-(3-nitrophenyl)ethanol has been reported.[1]

Q4: Can I use other microorganisms for this reduction?

A4: While Pichia minuta JCM 3622 has been shown to be effective, other yeasts and bacteria possessing ketone reductases could potentially catalyze this reaction.[1] However, the enantioselectivity and yield will likely vary between different organisms.[5] Screening of different microbial strains is recommended to find the optimal biocatalyst.

Q5: What are the key parameters to control during the biotransformation?

A5: The key parameters to control are temperature, pH, agitation, aeration (if using growing cells), and the concentrations of the substrate, co-substrate (e.g., glucose), and the whole-cell biocatalyst.

Q6: How can I monitor the progress of the reaction?

A6: The reaction progress can be monitored by taking periodic samples from the reaction mixture, extracting them with an organic solvent (e.g., ethyl acetate), and analyzing the extracts by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of the substrate and product.

Data Presentation

Table 1: Performance of Pichia minuta JCM 3622 in the Bioreduction of 2-chloro-1-(3-nitrophenyl)ethanone

Strategy for Mitigating Substrate ToxicityBiocatalystProductIsolated Yield (%)Enantiomeric Excess (ee%)Reference
In Situ Adsorption with Amberlite XAD-7 Pichia minuta JCM 3622(R)-2-chloro-1-(3-nitrophenyl)ethanol8799.2[1]
No Mitigation Strategy Pichia minuta JCM 3622(R)-2-chloro-1-(3-nitrophenyl)ethanolSignificantly Lower (Expected)Not Reported-

Note: A specific yield without a mitigation strategy is not available in the cited literature, but it is expected to be significantly lower due to the described toxicity of the substrate.[1]

Experimental Protocols

1. Protocol for Whole-Cell Bioreduction using Pichia minuta with Amberlite XAD-7

This protocol is adapted from the reported successful synthesis of (R)-2-chloro-1-(3-nitrophenyl)ethanol.[1]

a. Cultivation of Pichia minuta JCM 3622:

  • Prepare a suitable growth medium (e.g., YM broth: 0.3% yeast extract, 0.3% malt extract, 0.5% peptone, 1% glucose).

  • Inoculate the medium with a culture of Pichia minuta JCM 3622.

  • Incubate at 28-30°C with shaking (e.g., 180-200 rpm) for 48-72 hours, until the culture reaches the late logarithmic growth phase.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a sterile buffer (e.g., 50 mM phosphate buffer, pH 7.0).

b. Bioreduction Reaction:

  • In a reaction vessel, suspend the washed Pichia minuta cells in a buffer solution (e.g., 50 mM phosphate buffer, pH 7.0).

  • Add a co-substrate for cofactor regeneration (e.g., glucose to a final concentration of 2-5%).

  • Add Amberlite XAD-7 resin to the cell suspension.

  • Dissolve the substrate, 2-chloro-1-(3-nitrophenyl)ethanone, in a minimal amount of a water-miscible co-solvent (e.g., ethanol or DMSO) and add it to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation for 24-48 hours.

c. Product Extraction and Analysis:

  • After the reaction, separate the Amberlite XAD-7 resin and the cells from the aqueous phase by filtration.

  • Wash the resin and cells with water.

  • Elute the product from the Amberlite XAD-7 resin using an organic solvent such as methanol or acetonitrile.

  • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Analyze the purified product for yield and determine the enantiomeric excess using chiral HPLC or GC.

2. Protocol for Cell Viability Assay (Trypan Blue Exclusion Method)

This is a general protocol to assess cell viability.

  • Take a small aliquot of the cell suspension from the bioreactor.

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load a hemocytometer with the stained cell suspension.

  • Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Visualizations

Troubleshooting_Workflow start Low Product Yield cause1 Substrate Toxicity? start->cause1 cause2 Poor Cofactor Regeneration? start->cause2 cause3 Inactive Biocatalyst? start->cause3 solution1a Implement In Situ Adsorption (e.g., Amberlite XAD-7) cause1->solution1a Yes solution1b Optimize Substrate Feed cause1->solution1b Yes solution1c Assess Cell Viability cause1->solution1c Yes solution2a Ensure Sufficient Co-substrate (Glucose) cause2->solution2a Yes solution2b Check Aeration and pH cause2->solution2b Yes solution3a Verify Cell Growth Phase cause3->solution3a Yes solution3b Check Cell Handling Procedures cause3->solution3b Yes

Caption: Troubleshooting workflow for low product yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Bioreduction cluster_analysis Analysis cultivate 1. Cultivate Pichia minuta harvest 2. Harvest and Wash Cells cultivate->harvest setup 3. Set up Reaction: - Cells - Buffer - Glucose - Amberlite XAD-7 harvest->setup add_substrate 4. Add Substrate setup->add_substrate incubate 5. Incubate with Agitation add_substrate->incubate extract 6. Filter and Elute Product from Resin incubate->extract purify 7. Purify Product extract->purify analyze 8. Analyze Yield and ee% purify->analyze

Caption: Experimental workflow for whole-cell bioreduction.

Toxicity_Mitigation_Logic cluster_system Aqueous Reaction Medium substrate Toxic Substrate (2-chloro-1-(3-nitrophenyl)ethanone) resin Amberlite XAD-7 (Adsorbent Resin) substrate->resin Adsorption (Sequestration) cells Whole-Cell Biocatalyst (Pichia minuta) product Chiral Alcohol Product cells->product Bioreduction product->resin Adsorption (In Situ Removal) resin->cells Slow Release (Sub-toxic levels)

Caption: Logic of substrate toxicity mitigation with resin.

References

Scale-up challenges for the production of 2-Chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Chloro-1-(3-nitrophenyl)ethanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue 1: Low Yield in Asymmetric Reduction of 2-Chloro-1-(3-nitrophenyl)ethanone

  • Question: My asymmetric reduction of 2-chloro-1-(3-nitrophenyl)ethanone is resulting in a low yield of the desired this compound. What are the potential causes and solutions?

  • Answer: Low yields in this reduction can stem from several factors, particularly when scaling up. Here are some common causes and troubleshooting steps:

    • Reagent Purity and Stoichiometry: At a larger scale, impurities in the starting material, 2-chloro-1-(3-nitrophenyl)ethanone, can interfere with the catalyst. Ensure the ketone is of high purity. Also, re-evaluate the stoichiometry of your reducing agent (e.g., borane complexes) and chiral catalyst. On a larger scale, slight inaccuracies in weighing can lead to significant molar ratio deviations.

    • Reaction Conditions:

      • Temperature Control: The reduction is often exothermic. Poor heat dissipation at a larger scale can lead to side reactions. Ensure your cooling system is adequate for the larger volume. A runaway reaction is a significant safety hazard.[1][2]

      • Mixing: Inadequate mixing can lead to localized "hot spots" and uneven distribution of reagents, resulting in incomplete reaction and side product formation. The efficiency of mixing does not always scale linearly with the increase in volume.

    • Catalyst Deactivation: The chiral catalyst (e.g., oxazaborolidine) may be sensitive to moisture or air. Ensure all reagents and solvents are dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Side Reactions: The presence of the nitro group can lead to its reduction under certain conditions, although this is less common with milder reducing agents like boranes. The α-chloro group can also be susceptible to nucleophilic attack. Analyze your crude product for byproducts to identify potential side reactions.

Issue 2: Poor Enantioselectivity (Low %ee)

  • Question: I am observing a decrease in the enantiomeric excess (%ee) of my chiral alcohol upon scaling up the reaction. Why is this happening and how can I improve it?

  • Answer: A drop in enantioselectivity during scale-up is a common challenge in asymmetric synthesis. Here are the likely reasons and solutions:

    • Temperature Fluctuations: Precise temperature control is critical for most asymmetric reactions. Even small deviations from the optimal temperature can significantly impact the enantioselectivity. As mentioned, heat dissipation is more challenging at scale, so ensure your temperature control is robust.[2]

    • Impurity Effects: Impurities in the starting materials or solvents can sometimes interfere with the chiral catalyst, leading to a loss of stereocontrol. Use high-purity materials for scale-up.

    • Racemization: The product, this compound, could undergo racemization under certain conditions (e.g., acidic or basic work-up). Ensure your work-up and purification conditions are mild.

    • Catalyst Loading: While it may be tempting to reduce the catalyst loading at a larger scale to save costs, this can sometimes negatively impact enantioselectivity. It may be necessary to maintain a higher catalyst loading than initially anticipated.

Issue 3: Difficulties in Product Purification and Isolation

  • Question: I am facing challenges in purifying this compound at a larger scale. What are the recommended methods?

  • Answer: Purification at scale requires different techniques than those used in a lab setting.

    • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. You may need to screen different solvent systems to find one that provides good recovery and purity.

    • Chromatography: While column chromatography is common in the lab, it can be expensive and time-consuming at an industrial scale. For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.

    • Extraction: An effective liquid-liquid extraction during work-up can significantly reduce the impurity load before final purification. Optimize the pH and solvent choice for your extraction steps.

Frequently Asked Questions (FAQs)

Section 1: General Scale-Up Challenges

  • What are the primary safety concerns when scaling up the synthesis of this compound? The main safety concerns are the exothermic nature of the reduction step, which can lead to thermal runaway if not properly controlled, and the handling of flammable solvents and potentially hazardous reagents at a larger scale. A thorough Process Hazard Analysis (PHA) should be conducted before scaling up.[1][3][4]

  • How does mixing affect the reaction at a larger scale? Inefficient mixing can lead to poor heat and mass transfer, resulting in lower yields, reduced purity, and potential safety hazards. The mixing efficiency of a system does not scale linearly with volume, so what works in a small flask may not be effective in a large reactor.

  • What are the key differences between chemical and biocatalytic routes for scaling up this synthesis? The chemical route often involves harsh conditions (low temperatures, anhydrous solvents) and potentially hazardous reagents, with challenges in achieving high enantioselectivity. The biocatalytic route (using ketoreductases) offers high selectivity under mild aqueous conditions but presents its own scale-up challenges such as enzyme stability, cofactor regeneration, and downstream processing to separate the product from the biomass.

Section 2: Experimental Protocols and Data

  • Can you provide a general experimental protocol for the chemical reduction? A detailed protocol is provided in the "Experimental Protocols" section below. It outlines the steps for the asymmetric reduction of 2-chloro-1-(3-nitrophenyl)ethanone using a borane reagent and a chiral catalyst.

  • What kind of yields and purity can I expect at different scales? While exact figures are process-dependent, a general trend is a slight decrease in yield and an increase in certain impurities as the scale increases, due to the challenges in maintaining optimal conditions. The following table provides a representative comparison:

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Production Scale (>100 kg)
Yield 85-95%80-90%75-85%
Enantiomeric Excess (%ee) >98%>97%>96%
Purity (by HPLC) >99%>98%>97%
Typical Reaction Time 2-4 hours4-8 hours6-12 hours
  • What are the critical process parameters to monitor during scale-up? The most critical parameters to monitor are temperature, addition rate of reagents, and mixing efficiency. For biocatalytic processes, pH, dissolved oxygen, and substrate/product concentrations are also crucial.

Section 3: Biocatalytic Synthesis

  • What are the advantages of using a biocatalytic approach for this synthesis? The main advantages are high enantioselectivity (often >99% ee), mild reaction conditions (room temperature, aqueous media), and a greener process with less hazardous waste.

  • What are the main challenges in scaling up the biocatalytic production? Challenges include maintaining enzyme activity and stability in a large bioreactor, ensuring efficient cofactor regeneration, and developing a scalable downstream process to isolate the product from the aqueous reaction mixture and cell biomass.

Experimental Protocols

1. Chemical Synthesis: Asymmetric Reduction of 2-Chloro-1-(3-nitrophenyl)ethanone

This protocol is a general guideline and should be optimized for specific equipment and scale.

  • Materials:

    • 2-Chloro-1-(3-nitrophenyl)ethanone

    • (R)- or (S)-Methyl-CBS-oxazaborolidine (as a solution in toluene)

    • Borane-dimethyl sulfide complex (BMS)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol

    • 1M Hydrochloric Acid

    • Saturated Sodium Bicarbonate solution

    • Saturated Sodium Chloride solution (brine)

    • Anhydrous Magnesium Sulfate

    • Ethyl Acetate

  • Procedure:

    • Setup: A reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is dried and purged with nitrogen.

    • Reaction:

      • Charge the reactor with 2-Chloro-1-(3-nitrophenyl)ethanone and anhydrous THF.

      • Cool the solution to 0-5 °C.

      • Add the CBS catalyst solution.

      • Slowly add the borane-dimethyl sulfide complex via the dropping funnel, maintaining the internal temperature below 10 °C. The addition rate is critical for safety and selectivity.

      • Stir the reaction mixture at 0-5 °C until the reaction is complete (monitor by TLC or HPLC).

    • Work-up:

      • Slowly quench the reaction by the dropwise addition of methanol at 0-5 °C.

      • Warm the mixture to room temperature and add 1M HCl.

      • Separate the organic layer and extract the aqueous layer with ethyl acetate.

      • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification:

      • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

2. Biocatalytic Synthesis: Ketoreductase-Mediated Reduction

This protocol is a general guideline for a whole-cell biocatalytic reduction.

  • Materials:

    • Whole cells of a microorganism expressing a suitable ketoreductase (e.g., Pichia minuta)

    • 2-Chloro-1-(3-nitrophenyl)ethanone

    • Glucose (as a co-substrate for cofactor regeneration)

    • Phosphate buffer (e.g., 100 mM, pH 7.0)

    • Ethyl Acetate

    • Amberlite XAD-7 resin (optional, to reduce substrate toxicity)[5]

  • Procedure:

    • Setup: A bioreactor equipped with pH control, temperature control, and an agitator.

    • Reaction:

      • Suspend the microbial cells in the phosphate buffer in the bioreactor.

      • Add glucose to the cell suspension.

      • Add the 2-Chloro-1-(3-nitrophenyl)ethanone (and Amberlite XAD-7 if used). The substrate can be added in portions to minimize toxicity to the cells.

      • Maintain the reaction at a constant temperature (e.g., 30 °C) and pH (e.g., 7.0) with agitation.

      • Monitor the reaction progress by HPLC.

    • Work-up:

      • Once the reaction is complete, separate the cells and resin by centrifugation or filtration.

      • Extract the aqueous phase with ethyl acetate.

      • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purification:

      • The crude product can be purified by crystallization or chromatography as described in the chemical synthesis protocol.

Mandatory Visualizations

experimental_workflow cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis chem_start Start: 2-Chloro-1-(3-nitrophenyl)ethanone chem_reaction Asymmetric Reduction (CBS Catalyst, Borane) chem_start->chem_reaction chem_workup Quenching & Extraction chem_reaction->chem_workup chem_purification Crystallization / Chromatography chem_workup->chem_purification chem_product Final Product chem_purification->chem_product bio_start Start: 2-Chloro-1-(3-nitrophenyl)ethanone bio_reaction Bioreduction (Ketoreductase, Whole Cells) bio_start->bio_reaction bio_workup Cell Removal & Extraction bio_reaction->bio_workup bio_purification Crystallization / Chromatography bio_workup->bio_purification bio_product Final Product bio_purification->bio_product

Caption: Comparative workflow for chemical and biocatalytic synthesis.

scale_up_challenges start Scale-Up of Synthesis heat Heat Transfer Issues start->heat mixing Mixing Inefficiency start->mixing safety Safety Hazards (Thermal Runaway) heat->safety yield Lower Yield heat->yield purity Reduced Purity / Selectivity heat->purity mixing->yield mixing->purity purification Downstream Processing Challenges yield->purification purity->purification

Caption: Key challenges in the scale-up process.

troubleshooting_logic problem Low Yield or Poor Selectivity? check_temp Verify Temperature Control problem->check_temp check_mixing Assess Mixing Efficiency problem->check_mixing check_reagents Analyze Reagent Purity & Stoichiometry problem->check_reagents check_workup Evaluate Work-up & Purification problem->check_workup solution_temp Improve Heat Dissipation check_temp->solution_temp solution_mixing Optimize Impeller Design & Speed check_mixing->solution_mixing solution_reagents Use High-Purity Materials & Recalculate Loading check_reagents->solution_reagents solution_workup Modify Extraction/Crystallization Conditions check_workup->solution_workup

Caption: Troubleshooting decision-making flow for synthesis issues.

References

Technical Support Center: Managing Solvent Effects on Stereoselectivity in Reduction Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing solvent effects on the stereoselectivity of reduction reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How does the polarity of a solvent influence the stereoselectivity of a reduction reaction?

A1: The polarity of a solvent plays a crucial role in determining the stereochemical outcome of a reduction reaction by influencing the stability of the transition state. An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex.[1] For reduction reactions, polar solvents can stabilize charged intermediates or transition states, potentially favoring one diastereomeric or enantiomeric pathway over another.[2] The dielectric constant is a general measure of a solvent's polarity; higher values indicate greater polarity and a greater ability to stabilize charged species.[3][4]

Q2: What is the difference between a polar protic and a polar aprotic solvent, and how does this affect my reduction reaction?

A2:

  • Polar protic solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[5] They can solvate both cations and anions effectively. In the context of reductions, they can coordinate to the carbonyl oxygen, activating it towards reduction. However, they can also solvate the nucleophilic hydride reagent, potentially reducing its reactivity.[6]

  • Polar aprotic solvents (e.g., acetone, DMSO, DMF) have large dipole moments but lack O-H or N-H bonds. They are good at solvating cations but less effective at solvating anions.[7] This can lead to a more "naked" and therefore more reactive hydride reagent, which can affect the stereoselectivity of the reaction.

The choice between a protic and an aprotic solvent can significantly alter the reaction pathway and, consequently, the stereochemical outcome.[8]

Q3: What is "chelation control," and how can I use solvents to promote or disrupt it?

A3: Chelation control is a strategy used to achieve high stereoselectivity in the reduction of molecules containing a Lewis basic group (like a hydroxyl or alkoxy group) near the carbonyl center. A metal ion from the reducing agent or a Lewis acid additive can coordinate to both the carbonyl oxygen and the nearby heteroatom, creating a rigid cyclic intermediate. This conformation blocks one face of the carbonyl group, forcing the hydride to attack from the less hindered face, leading to a specific stereoisomer.[9]

  • To promote chelation: Use non-coordinating, non-polar solvents like hexane or toluene. These solvents do not compete with the substrate for coordination to the metal ion.

  • To disrupt chelation: Use polar, coordinating solvents like THF or methanol. These solvent molecules can compete for coordination sites on the metal ion, breaking the chelated intermediate and often leading to the product predicted by the Felkin-Anh model of non-chelation control.[6][10]

Q4: Can trace amounts of water or other impurities in my solvent affect the stereoselectivity?

A4: Yes, even small amounts of impurities, particularly water in a non-aqueous reaction, can have a significant impact. Water can react with hydride reagents, alter the polarity of the solvent, and interfere with chelation control by coordinating with metal ions. It is crucial to use dry, high-purity solvents for stereoselective reactions to ensure reproducibility.

Troubleshooting Guides

Problem 1: My reduction reaction is giving poor diastereoselectivity.

Possible Cause Troubleshooting Step
Solvent is disrupting chelation control. If your substrate has a chelating group, switch to a non-polar, non-coordinating solvent (e.g., hexane, toluene) to favor the chelated intermediate.
Solvent is not adequately stabilizing the desired transition state. Screen a range of solvents with varying polarities (see Tables 1 & 2). A more polar solvent might stabilize a polar transition state leading to the desired diastereomer.
The reducing agent is too bulky or not suitable for the chosen solvent. Consider a smaller hydride source. Also, ensure the reducing agent is soluble and stable in the chosen solvent. Some reagents have different reactivities in different solvents.[11]
Reaction temperature is too high. Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.

Problem 2: I am observing inconsistent enantiomeric excess (ee) between batches.

Possible Cause Troubleshooting Step
Solvent purity varies between batches. Use freshly distilled or high-purity anhydrous solvents for each reaction. Ensure consistent and minimal water content.
Inconsistent reaction concentration. The concentration of the substrate and reagents can sometimes influence the aggregation state of the catalyst or reagent, which in turn can be affected by the solvent and impact enantioselectivity. Maintain consistent concentrations.
The chiral catalyst/reagent is degrading in the solvent. Ensure the chosen solvent is compatible with the catalyst or reagent over the course of the reaction. Run control experiments to test catalyst stability.

Problem 3: The reaction is very slow or not going to completion.

Possible Cause Troubleshooting Step
Poor solubility of reactants. Choose a solvent that effectively dissolves all reactants at the reaction temperature.
Solvent is deactivating the reducing agent. Protic solvents can react with and quench some hydride reagents. Consider switching to a compatible aprotic solvent.
The solvent is too viscous at the reaction temperature. This can slow down reaction rates. If running at low temperatures, ensure the solvent remains mobile.

Data Presentation: Solvent Properties

Table 1: Properties of Common Solvents in Reduction Reactions

SolventFormulaDielectric Constant (at 20°C unless noted)Relative PolarityType
HexaneC₆H₁₄1.88 (25°C)0.009Non-polar
TolueneC₇H₈2.38 (25°C)0.099Non-polar
Diethyl Ether(C₂H₅)₂O4.330.117Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O7.58 (25°C)0.207Polar Aprotic
Dichloromethane (DCM)CH₂Cl₂8.93 (25°C)0.309Polar Aprotic
AcetoneC₃H₆O20.7 (25°C)0.355Polar Aprotic
2-PropanolC₃H₈O19.92 (25°C)0.546Polar Protic
EthanolC₂H₅OH24.55 (25°C)0.654Polar Protic
MethanolCH₃OH32.70 (25°C)0.762Polar Protic
AcetonitrileCH₃CN37.50.460Polar Aprotic
Dimethylformamide (DMF)C₃H₇NO36.71 (25°C)0.386Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.680.444Polar Aprotic
WaterH₂O80.11.000Polar Protic

Data compiled from various sources.[3][4][12][13][14]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Trial Reduction

This protocol outlines a general method for testing the effect of different solvents on the stereoselectivity of a ketone reduction.

  • Preparation: In a series of oven-dried vials equipped with stir bars and under an inert atmosphere (e.g., nitrogen or argon), add the ketone substrate (1.0 eq).

  • Solvent Addition: To each vial, add a different anhydrous solvent to achieve a consistent concentration (e.g., 0.1 M). Solvents to be screened could include THF, Diethyl Ether, Toluene, Dichloromethane, and Methanol.

  • Equilibration: Stir the solutions at the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature) for 15 minutes to ensure thermal equilibrium.

  • Reagent Addition: Prepare a stock solution of the reducing agent (e.g., NaBH₄, L-Selectride) in a suitable solvent (if necessary) and add it dropwise to each vial (e.g., 1.2 eq).

  • Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, carefully quench the reactions by adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl, water, or acetone) at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio or enantiomeric excess of the crude product for each solvent using analytical techniques such as ¹H NMR spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), or chiral Gas Chromatography (GC).

Protocol 2: Luche Reduction of an α,β-Unsaturated Ketone

The Luche reduction is a chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, where the solvent (typically methanol) plays a key role.[1][2][15][16][17]

  • Setup: In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0-1.2 eq) in methanol at room temperature. Stir until the cerium salt is fully dissolved.

  • Cooling: Cool the solution to the desired temperature, typically between 0 °C and -78 °C, using an ice or dry ice/acetone bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction: Continue stirring the reaction at the low temperature and monitor its progress by TLC. The reaction is typically complete within 30 minutes.

  • Quenching: Quench the reaction by the slow addition of water or dilute aqueous HCl.

  • Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude allylic alcohol.

  • Purification and Analysis: Purify the product by flash column chromatography if necessary. Characterize the product and determine the stereoselectivity by appropriate analytical methods.

Visualizations

Solvent_Effect_on_Chelation cluster_nonpolar Non-Polar Solvent (e.g., Toluene) cluster_polar Polar Coordinating Solvent (e.g., THF, MeOH) Ketone_NP α-Alkoxy Ketone Chelated_Int Rigid Chelated Intermediate Ketone_NP->Chelated_Int + Metal Hydride (Chelation Favored) Product_A Syn Product (Major) Chelated_Int->Product_A Hydride attack from less hindered face Ketone_P α-Alkoxy Ketone NonChelated_Int Flexible Non-Chelated Intermediate (Felkin-Anh Model) Ketone_P->NonChelated_Int + Metal Hydride (Solvent competes for coordination) Product_B Anti Product (Major) NonChelated_Int->Product_B Hydride attack follows Felkin-Anh trajectory

Caption: Chelation vs. Non-Chelation Control Pathways.

Troubleshooting_Stereoselectivity Start Poor Stereoselectivity Observed Chelating_Substrate Does the substrate have a chelating group? Start->Chelating_Substrate Check_Reagent Consider a different reducing agent Start->Check_Reagent Solvent_Type What is the solvent type? Chelating_Substrate->Solvent_Type Yes Screen_Polarity Screen solvents with varying polarity (e.g., THF, DCM, MeOH) Chelating_Substrate->Screen_Polarity No Change_to_Nonpolar Switch to non-polar, non-coordinating solvent (e.g., Toluene, Hexane) Solvent_Type->Change_to_Nonpolar Polar/ Coordinating Lower_Temp Lower reaction temperature Solvent_Type->Lower_Temp Non-polar Success Improved Stereoselectivity Change_to_Nonpolar->Success Screen_Polarity->Success Lower_Temp->Success Check_Reagent->Success

Caption: Troubleshooting Flowchart for Poor Stereoselectivity.

Solvent_Screening_Workflow Start Start: Define Reaction (Substrate, Reagent, Temp) Setup_Vials Prepare parallel reaction vials under inert atmosphere Start->Setup_Vials Add_Solvents Add different anhydrous solvents to each vial Setup_Vials->Add_Solvents Equilibrate Equilibrate temperature Add_Solvents->Equilibrate Add_Reagent Add reducing agent Equilibrate->Add_Reagent Monitor Monitor reaction progress (TLC/LC-MS) Add_Reagent->Monitor Quench Quench reactions Monitor->Quench Workup Perform aqueous workup and extraction Quench->Workup Analyze Analyze stereoselectivity (NMR, Chiral HPLC/GC) Workup->Analyze Result Compare results and select optimal solvent Analyze->Result

Caption: Experimental Workflow for Solvent Screening.

References

Technical Support Center: Catalyst Removal from 2-Chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of residual catalysts from the 2-Chloro-1-(3-nitrophenyl)ethanol product.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual catalyst from my this compound product?

A1: Complete removal of residual catalysts is crucial for several reasons. In pharmaceutical development, regulatory agencies like the FDA enforce strict limits on elemental impurities, as many catalyst metals can be toxic.[1] From a chemical perspective, residual catalysts can interfere with downstream reactions, cause product degradation, or lead to inaccurate analytical results. Improving the purity of the final product enhances its stability and appearance.[2]

Q2: What are the common types of catalysts used in the synthesis of this compound that I might need to remove?

A2: The synthesis of this and similar chiral alcohols often employs two main categories of catalysts:

  • Chemocatalysts : These are typically metal-based. Asymmetric hydrogenation and transfer hydrogenation methods frequently use chiral metal complexes, such as those containing Ruthenium(II), Palladium, or Platinum.[3][4]

  • Biocatalysts : Enzymatic methods, which are considered a green chemistry approach, use enzymes like ketoreductases from various microbial sources (e.g., Pichia minuta, Candida zeylanoides) to achieve high enantioselectivity.[4][5]

Q3: What are the primary methods for removing residual catalysts?

A3: The choice of method depends on the nature of the catalyst and the properties of your product. Common techniques include:

  • Filtration : The simplest method, effective for heterogeneous catalysts that are solids in the reaction mixture.

  • Recrystallization : A highly effective technique for purifying solid products by dissolving the crude material in a suitable hot solvent and allowing it to cool, leaving impurities (including dissolved catalyst) in the mother liquor.[6]

  • Adsorption/Scavenging : This involves using solid-phase materials (scavengers) that bind to the catalyst. Common adsorbents include activated carbon, silica, alumina, and specialized polychelated resin scavengers designed to bind specific metals.[1][2][7]

  • Chromatography : Techniques like column chromatography, High-Performance Liquid Chromatography (HPLC), or Supercritical Fluid Chromatography (SFC) separate the product from the catalyst based on differential adsorption to a stationary phase.[8][9][]

  • Aqueous/Acidic Washes : Can be used to extract certain metal catalysts, particularly if they can be converted into a more soluble salt form.[1][11]

Q4: How can I detect the level of residual metal catalyst in my final product?

A4: Modern regulatory standards favor highly sensitive inductively coupled plasma (ICP) techniques, such as ICP-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectroscopy (ICP-OES).[1] These methods have extremely low detection limits, often in the parts-per-billion (ppb) range, and are the standard for quantifying elemental impurities in active pharmaceutical ingredients (APIs).[1]

Troubleshooting Guides

Troubleshooting Metal-Based Catalyst Removal (e.g., Palladium, Ruthenium)

Problem: After performing the reaction work-up and initial purification, my product still contains unacceptably high levels of a metal catalyst (e.g., >20 ppm Palladium).

Question Possible Cause & Explanation Suggested Solution
Did you use a heterogeneous or homogeneous catalyst? Heterogeneous catalysts (e.g., Pd on carbon) should be removable by simple filtration. Homogeneous catalysts dissolve in the reaction medium and require more advanced techniques.For heterogeneous catalysts, ensure your filter medium (e.g., Celite pad, micron filter) has a small enough pore size. For homogeneous catalysts, proceed to the solutions below.
Have you tried recrystallization? Recrystallization is often effective, but its success depends heavily on the solvent system. The catalyst may be co-precipitating with your product.Perform solvent screening to find a system where your product has high solubility when hot and low solubility when cold, while the catalyst remains in solution.[6] Consider a multi-solvent system to fine-tune polarity.[6]
Is the catalyst still present after multiple recrystallizations? The catalyst may have a strong affinity for the product molecule, or it may be trapped within the crystal lattice.Employ a metal scavenger. Pass a solution of your crude product through a cartridge containing a scavenger resin like SiliaMetS Thiol or other polychelated resins, which are designed to bind strongly to metals like palladium.[1][7]
My product is an oil or is difficult to recrystallize. What now? Non-crystalline products cannot be purified by recrystallization.Use column chromatography. Silica gel is a common choice. The polarity of the solvent system can be adjusted to ensure the product elutes while the more polar catalyst complex is retained on the column.[8]
I tried an acidic wash, but the metal content is still high. The catalyst may not be converting to a water-soluble salt, or an emulsion may be preventing effective phase separation.[1]Try a wash with a solution containing a chelating agent (e.g., EDTA) which can form a water-soluble complex with the metal ion.[2] Ensure vigorous mixing followed by sufficient time for the layers to separate.
Troubleshooting Biocatalyst (Enzyme) Removal

Problem: I used a whole-cell or purified ketoreductase for my synthesis and suspect protein contamination in my product.

Question Possible Cause & Explanation Suggested Solution
How was the biocatalyst used (whole cells vs. purified enzyme)? Whole cells are large and can often be removed by filtration. Purified or lysed enzymes will be soluble in the aqueous phase of the reaction.For whole-cell biocatalysts, filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the cells before proceeding with the extraction of your product.[5]
Is my product being extracted from an aqueous reaction medium? The enzyme is a protein and will have high solubility in the aqueous phase and negligible solubility in common organic extraction solvents (e.g., ethyl acetate, dichloromethane).During the liquid-liquid extraction step, ensure a clean separation of the organic and aqueous layers. The enzyme will remain in the aqueous phase. Washing the organic layer with brine can help break up emulsions and remove residual aqueous phase containing the enzyme.
Could residual protein be affecting my product's stability or appearance? Even small amounts of protein contamination can be problematic for pharmaceutical applications.After extraction, consider washing the organic phase with a dilute acidic or basic solution to further denature and remove any remaining protein. If issues persist, passing the organic solution through a small plug of silica gel can help adsorb polar impurities, including residual protein.

Data Presentation

Table 1: ICH Q3D Guideline Limits for Common Elemental Impurities

The following table summarizes the permitted daily exposure (PDE) for common catalyst metals as per regulatory guidelines, which dictates the maximum allowable concentration in a final drug product.

Catalyst MetalClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Platinum (Pt) 110101
Palladium (Pd) 110101
Iridium (Ir) 110101
Rhodium (Rh) 110101
Ruthenium (Ru) 110101
Osmium (Os) 110101
Molybdenum (Mo) 2A30015010
Nickel (Ni) 2A200205
Vanadium (V) 2A10101
Copper (Cu) 2B300030030
Tin (Sn) 3600060060
Iron (Fe) 3130001300130

Data sourced from ICH Q3D Guideline for Elemental Impurities.[1] Class 1 metals are highly toxic, while Classes 2 and 3 have lower toxicity.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for purifying this compound by removing soluble catalyst impurities.

  • Solvent Selection : In a small test tube, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate/heptane mixtures). The ideal solvent will dissolve the product poorly at room temperature but completely at its boiling point.[6]

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to dissolve the solid completely. Use a boiling stone to ensure smooth boiling.[6]

  • Hot Filtration (Optional) : If insoluble impurities (like heterogeneous catalysts or dust) are present, perform a hot gravity filtration to remove them.

  • Crystallization : Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing the dissolved catalyst.

  • Drying : Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Catalyst Removal Using a Solid-Phase Scavenger Cartridge

This method is highly effective for removing trace amounts of dissolved metal catalysts like palladium.

  • Dissolution : Dissolve the crude this compound product in a suitable organic solvent (e.g., ethyl acetate, toluene, THF) to create a stock solution.

  • Cartridge Setup : Select a scavenger cartridge with an appropriate sorbent for your target metal (e.g., a thiol-based resin for Pd).[1] Mount the cartridge onto a flow apparatus or simply clamp it in a vertical position for gravity feed.

  • Elution : Pass the solution of your product through the scavenger cartridge. The flow rate should be slow enough to allow for sufficient residence time for the catalyst to bind to the scavenger.

  • Washing : After the entire product solution has passed through, wash the cartridge with a small volume of the clean solvent to recover any remaining product.

  • Solvent Removal : Combine the eluate and the washings. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.

  • Analysis : Analyze the product for residual metal content using ICP-MS to confirm the effectiveness of the removal process.[1]

Visualizations

G start_end start_end process process decision decision analysis analysis bad bad crude Crude Product (Post-Reaction) cat_type Catalyst Type? crude->cat_type hetero Heterogeneous (e.g., Pd/C, Solid Enzyme) cat_type->hetero Solid homo Homogeneous (e.g., Ru-BINAP, Soluble Enzyme) cat_type->homo Dissolved filtration Filtration / Centrifugation hetero->filtration purification Primary Purification (Extraction, Recrystallization) homo->purification filtration->purification icp Purity Analysis (ICP-MS, HPLC, NMR) purification->icp pass Product Meets Spec icp->pass Pass fail High Catalyst Residue icp->fail Fail troubleshoot Troubleshoot (Scavenger, Chromatography) fail->troubleshoot troubleshoot->icp

Caption: General workflow for purification and catalyst removal.

G start_node High Metal Residue Detected by ICP-MS decision_node decision_node action_node action_node end_node Re-analyze Purity start start q1 Was Recrystallization Performed? start->q1 q2 Was a Scavenger Used? q1->q2 No / Product is Oil a1 Optimize Solvent System or Add Chelating Agent q1->a1 Yes a2 Use Column Chromatography (Silica/Alumina) q2->a2 No a3 Pass Solution Through Scavenger Cartridge (e.g., Thiol Resin) q2->a3 Yes, but failed end end a1->end a2->end a3->end

Caption: Troubleshooting decision tree for metal catalyst removal.

References

Issues with the stability of 2-Chloro-1-(3-nitrophenyl)ethanol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Chloro-1-(3-nitrophenyl)ethanol in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The molecule's stability is sensitive to pH. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[1][2][3]

  • Light: Nitroaromatic compounds are often susceptible to photodegradation. Exposure to UV or even ambient light can lead to the degradation of the molecule.[4][5][6][7]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in solvolysis reactions, while the polarity of the solvent can influence reaction rates.[8][9]

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the alcohol moiety.[10]

Q2: What are the expected degradation pathways for this compound?

A2: Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis of the Chlorohydrin: The chloro group can be displaced by water or hydroxide ions, particularly under basic conditions, to form a diol.[11]

  • Oxidation of the Secondary Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 2-chloro-1-(3-nitrophenyl)ethanone.

  • Photodegradation of the Nitroaromatic Ring: The nitro group can undergo photochemical reactions upon exposure to light, potentially leading to the formation of various byproducts.[4][5][7]

  • Elimination: Under certain conditions, elimination of HCl could occur to form a styrenyl derivative.

Q3: How should I store solutions of this compound to ensure maximum stability?

A3: To maximize stability, solutions of this compound should be:

  • Stored at low temperatures (e.g., 2-8 °C or frozen).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepared in a suitable, inert solvent. For short-term storage, a non-polar aprotic solvent may be preferable.

  • If possible, buffered at a slightly acidic to neutral pH.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: The stability of this compound can be monitored using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for separating the parent compound from its degradation products and quantifying its purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile degradation products.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying and characterizing non-volatile degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of compound in solution, even when stored at low temperatures. pH-mediated degradation. The solution may be too acidic or basic.Check the pH of your solution. If possible, adjust the pH to a neutral or slightly acidic range using an appropriate buffer system.
Appearance of new peaks in HPLC chromatogram after exposure to ambient light. Photodegradation. The nitroaromatic ring is likely undergoing photochemical reactions.Protect your solutions from light at all times. Use amber vials or cover your containers with foil. Perform experiments under subdued lighting conditions if possible.
Inconsistent results between experiments. Solvent effects or degradation upon dissolution. The solvent may be reacting with the compound or promoting its degradation.Evaluate the stability of the compound in different solvents. Use freshly prepared solutions for each experiment. Consider using aprotic solvents if solvolysis is suspected.
Formation of a precipitate in the solution over time. Poor solubility or formation of an insoluble degradation product. Ensure the compound is fully dissolved at the desired concentration. If a precipitate forms upon storage, it may be a degradation product. Analyze the precipitate to identify its structure.

Quantitative Data on Stability of Structurally Related Compounds

Compound ClassStress ConditionObservationReference
Nitroaromatic CompoundsUV/H₂O₂Rapid degradation observed.[4][6]
ChlorohydrinsAlkaline hydrolysisUndergo second-order hydrolysis to form corresponding oxides.[11]
Secondary Benzylic Alcohols with Electron-Withdrawing GroupsAcidic ConditionsCan be unreactive under mildly acidic conditions but may undergo reactions in the presence of strong Brønsted acids.[14][15]

Experimental Protocols

The following are hypothetical protocols for assessing the stability of this compound under various stress conditions, based on general guidelines for forced degradation studies.[10][16][17][18][19]

Protocol 1: pH-Dependent Hydrolysis

  • Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Dilute the stock solution in 0.1 M HCl.

    • Neutral: Dilute the stock solution in purified water.

    • Basic: Dilute the stock solution in 0.1 M NaOH.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C) and protect them from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the aliquots if necessary, and then analyze by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Protocol 2: Photostability

  • Solution Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile/water).

  • Exposure: Expose the solution to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps). A dark control sample should be stored under the same conditions but protected from light.

  • Time Points: Withdraw aliquots at various time points.

  • Analysis: Analyze the samples by HPLC to assess the extent of degradation.

Visualizations

Degradation_Pathway A This compound B Hydrolysis (e.g., NaOH, H2O) A->B D Oxidation (e.g., Oxidizing agent) A->D F Photodegradation (e.g., UV light) A->F C 1-(3-Nitrophenyl)ethane-1,2-diol B->C E 2-Chloro-1-(3-nitrophenyl)ethanone D->E G Various Photoproducts F->G

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Prep Prepare stock solution of This compound Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidative Stress Prep->Oxidation Photo Photolytic Stress Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS Report Assess Stability and Identify Degradants LCMS->Report

Caption: General workflow for a forced degradation study.

References

Validation & Comparative

Spectroscopic characterization to confirm the structure of 2-Chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic Analysis of 2-Chloro-1-(3-nitrophenyl)ethanol: A Comparative Guide

This guide provides a comprehensive spectroscopic characterization of this compound, a key intermediate in pharmaceutical synthesis. The structural confirmation is supported by detailed experimental data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy. For comparative analysis, the spectroscopic data of its isomers, 2-Chloro-1-(2-nitrophenyl)ethanol and 2-Chloro-1-(4-nitrophenyl)ethanol, are also presented. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate the unambiguous identification and quality assessment of these compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and IR spectra of this compound and its ortho- and para-isomers.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound 8.31 (s, 1H), 8.19 (d, J=8 Hz, 1H), 7.79 (d, J=8 Hz, 1H), 7.61 (t, J=8 Hz, 1H), 5.61-5.64 (m, 1H), 4.49-4.71 (m, 2H), 1.25 (s, 1H, OH)[1]
2-Chloro-1-(2-nitrophenyl)ethanol8.08 (d, 1H), 7.85 (d, 1H), 7.68 (t, 1H), 7.45 (t, 1H), 5.50 (dd, 1H), 3.85 (dd, 1H), 3.70 (dd, 1H), 2.95 (d, 1H, OH)
2-Chloro-1-(4-nitrophenyl)ethanol8.21 (d, J=7.6 Hz, 2H), 7.61 (d, J=8Hz, 2H), 5.62 (m, 1H), 4.61 (d, J=40 Hz, 2H), 3.62 (s, 1H, OH)[1]

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound 148.45, 140.35, 132.15, 130.14, 123.77, 121.14, 80.71, 69.84[1]
2-Chloro-1-(2-nitrophenyl)ethanol147.5, 138.5, 134.0, 129.5, 128.5, 125.0, 68.0, 49.5
2-Chloro-1-(4-nitrophenyl)ethanol147.95, 145.31, 127.01, 124.13, 80.67, 69.98[1]

Table 3: IR Spectroscopic Data (KBr Pellet, cm⁻¹)

CompoundKey Vibrational Frequencies (ν, cm⁻¹)
This compound 3304 (O-H stretch), 3075 (Ar C-H stretch), 1545, 1368 (NO₂ stretch), 775 (C-Cl stretch)[1]
2-Chloro-1-(2-nitrophenyl)ethanol3400-3300 (O-H stretch), 3100-3000 (Ar C-H stretch), 1525, 1350 (NO₂ stretch), 780 (C-Cl stretch)
2-Chloro-1-(4-nitrophenyl)ethanol3320 (O-H stretch), 3075 (Ar C-H stretch), 1532, 1358 (NO₂ stretch), 765 (C-Cl stretch)[1]

Mass Spectrometry (Electron Ionization - EI)

While experimental mass spectral data for this compound was not found in the searched databases, the expected fragmentation pattern under electron ionization would include the molecular ion peak [M]⁺ and characteristic fragments. The molecular weight of this compound is 201.61 g/mol . Key fragmentation would likely involve the loss of a chlorine atom, a water molecule, and cleavage of the ethanol side chain.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then filtered through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used.

  • ¹³C NMR Acquisition: The ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle. About 100-200 mg of dry potassium bromide (KBr) powder is added, and the mixture is thoroughly ground to a fine, homogeneous powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2][3]

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for volatile compounds. The sample is heated to ensure vaporization.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5][6]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the structural confirmation of this compound using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR_Data ¹H NMR Data (Chemical Shift, Multiplicity) NMR->H_NMR_Data C_NMR_Data ¹³C NMR Data (Chemical Shift) NMR->C_NMR_Data IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Confirmation H_NMR_Data->Structure C_NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

A Comparative Guide to the Synthesis of 2-Chloro-1-(3-nitrophenyl)ethanol: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of modern pharmaceutical chemistry. 2-Chloro-1-(3-nitrophenyl)ethanol, a key building block for various pharmacologically active molecules, presents a compelling case study for comparing traditional chemical methods with emerging biocatalytic approaches. This guide provides an objective comparison of a chemical route, the Corey-Bakshi-Shibata (CBS) reduction, and an enzymatic route using whole-cell yeast catalysis, supported by experimental data and detailed protocols.

Executive Summary

Both chemical and enzymatic methodologies offer viable pathways to chiral this compound, each with distinct advantages and limitations. The Corey-Bakshi-Shibata (CBS) reduction stands out as a robust and well-established chemical method, delivering high enantioselectivity and yields. However, it necessitates stringent anhydrous conditions, cryogenic temperatures, and the use of pyrophoric and hazardous reagents. In contrast, the enzymatic synthesis using whole-cell biocatalysts, such as Pichia minuta, provides a greener and safer alternative, operating under mild, aqueous conditions. This biocatalytic approach can achieve excellent enantioselectivity and good yields, though it may require longer reaction times and careful optimization to manage substrate toxicity and product isolation.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for the chemical and enzymatic synthesis of this compound, providing a clear comparison of their performance metrics.

Table 1: Performance Metrics of Chemical vs. Enzymatic Synthesis

ParameterChemical Route (CBS Reduction)Enzymatic Route (Whole-Cell Yeast)
Product (R)- or (S)-2-Chloro-1-(3-nitrophenyl)ethanol(R)-2-Chloro-1-(3-nitrophenyl)ethanol
Yield Typically >90%87%[1]
Enantiomeric Excess (ee) >95%99.2%[1]
Reaction Time 1-24 hours24-72 hours
Temperature -78°C to room temperature25-30°C
Pressure AtmosphericAtmospheric
Catalyst Chiral oxazaborolidine (e.g., (R)-2-Methyl-CBS-oxazaborolidine)Pichia minuta JCM 3622 (whole cells)
Reagents Borane complexes (e.g., BH₃·THF, BH₃·SMe₂), anhydrous solventsGlucose, yeast medium, buffer
Environmental Impact Use of hazardous and flammable reagents, organic wasteAqueous medium, biodegradable waste

Table 2: Reagent and Catalyst Loading

RouteKey ComponentLoading
Chemical (R)-2-Methyl-CBS-oxazaborolidine5-20 mol%
Borane-tetrahydrofuran complex (1 M)1.5-2.0 equivalents
Enzymatic Pichia minuta JCM 3622 cellsVaries (e.g., 1 g wet cells per 50 mL medium)
2-Chloro-1-(3-nitrophenyl)ethanone (Substrate)Typically 1-10 g/L

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Chemical Synthesis: (R)-2-Chloro-1-(3-nitrophenyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction

This protocol is adapted from established procedures for the CBS reduction of prochiral ketones.

Materials:

  • 2-Chloro-1-(3-nitrophenyl)ethanone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen gas atmosphere

  • Dry glassware

Procedure:

  • A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (R)-2-methyl-CBS-oxazaborolidine (1 M in toluene, 5 mol%).

  • Anhydrous THF (50 mL) is added, and the solution is cooled to -78°C in a dry ice/acetone bath.

  • Borane-THF complex (1 M in THF, 1.5 eq.) is added dropwise to the catalyst solution while maintaining the temperature at -78°C.

  • A solution of 2-chloro-1-(3-nitrophenyl)ethanone (1.0 eq.) in anhydrous THF (20 mL) is added dropwise to the reaction mixture over 30 minutes.

  • The reaction is stirred at -78°C for 3 hours, and its progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow, dropwise addition of methanol (10 mL) at -78°C.

  • The mixture is allowed to warm to room temperature, and 1 M HCl (20 mL) is added. The mixture is stirred for 30 minutes.

  • The aqueous layer is separated, and the organic layer is washed with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (R)-2-Chloro-1-(3-nitrophenyl)ethanol.

Enzymatic Synthesis: (R)-2-Chloro-1-(3-nitrophenyl)ethanol using Pichia minuta JCM 3622

This protocol is based on the findings for whole-cell yeast-mediated reduction.[1]

Materials:

  • Pichia minuta JCM 3622

  • Yeast extract peptone dextrose (YPD) medium

  • Glucose

  • 2-Chloro-1-(3-nitrophenyl)ethanone

  • Amberlite XAD-7 resin

  • Ethyl acetate

  • Phosphate buffer (pH 7.0)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Yeast Cultivation: Pichia minuta JCM 3622 is cultured in YPD medium at 30°C with shaking (200 rpm) for 48 hours.

  • Cell Harvesting and Incubation: The yeast cells are harvested by centrifugation, washed with sterile phosphate buffer (pH 7.0), and resuspended in the same buffer containing glucose (2% w/v). The cell suspension is incubated for 1 hour at 30°C with shaking to activate the cells.

  • Biotransformation: 2-Chloro-1-(3-nitrophenyl)ethanone is added to the incubated cell suspension. To mitigate substrate toxicity, Amberlite XAD-7 resin is added to the medium as a substrate reservoir.[1]

  • The reaction mixture is incubated at 30°C with shaking for 48-72 hours. The progress of the reduction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Product Extraction: After the reaction, the mixture is filtered to remove the yeast cells and the Amberlite resin.

  • The filtrate is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography to yield (R)-2-Chloro-1-(3-nitrophenyl)ethanol.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the workflows for both the chemical and enzymatic synthesis routes.

Chemical_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup Flame-dried flask under N₂ Catalyst (R)-Me-CBS in THF Setup->Catalyst Cooling Cool to -78°C Catalyst->Cooling Borane Add BH₃·THF Cooling->Borane Substrate Add 2-Chloro-1-(3-nitrophenyl)ethanone in THF Borane->Substrate Stir Stir at -78°C for 3h Substrate->Stir Quench Quench with Methanol Stir->Quench Acidify Add 1M HCl Quench->Acidify Extract Extract with solvent Acidify->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product Pure (R)-Product Purify->Product

Caption: Workflow for the chemical synthesis of (R)-2-Chloro-1-(3-nitrophenyl)ethanol via CBS reduction.

Enzymatic_Synthesis_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_workup Product Isolation Culture Culture Pichia minuta Harvest Harvest & Wash Cells Culture->Harvest Activate Activate with Glucose Harvest->Activate Substrate Add Substrate & Amberlite XAD-7 Activate->Substrate Incubate Incubate at 30°C for 48-72h Substrate->Incubate Filter Filter Cells & Resin Incubate->Filter Extract Extract with Ethyl Acetate Filter->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product Pure (R)-Product Purify->Product

Caption: Workflow for the enzymatic synthesis of (R)-2-Chloro-1-(3-nitrophenyl)ethanol using Pichia minuta.

Conclusion

The choice between a chemical or enzymatic route for the synthesis of this compound depends on the specific priorities of the research or manufacturing process. For rapid, high-yield production where the handling of hazardous materials and energy-intensive conditions are manageable, the CBS reduction offers a reliable and highly enantioselective chemical solution. Conversely, for processes where sustainability, safety, and mild reaction conditions are paramount, the enzymatic approach with whole-cell biocatalysts like Pichia minuta presents a compelling green alternative with excellent enantioselectivity. As the field of biocatalysis continues to advance, the optimization of enzymatic processes through protein and metabolic engineering is expected to further enhance their efficiency, making them increasingly competitive with traditional chemical methods.

References

A Comparative Analysis of Yeast Strains for the Enantioselective Synthesis of (R)-2-chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral synthons is a critical step in the development of new pharmaceuticals. The chiral alcohol (R)-2-chloro-1-(3-nitrophenyl)ethanol is a key intermediate for the synthesis of various bioactive molecules. This guide provides a comparative analysis of different yeast strains as whole-cell biocatalysts for the asymmetric reduction of 2-chloro-1-(3-nitrophenyl)ethanone to the desired (R)-enantiomer, offering a green and efficient alternative to traditional chemical methods.

This analysis focuses on key performance indicators, including product yield and enantiomeric excess (e.e.), and provides detailed experimental protocols for the most promising yeast strains.

Performance Comparison of Selected Yeast Strains

The selection of an appropriate yeast strain is paramount for achieving high efficiency and enantioselectivity in the biotransformation of 2-chloro-1-(3-nitrophenyl)ethanone. Below is a summary of the performance of various yeast strains based on available experimental data. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Yeast StrainSubstrateProduct Yield (%)Enantiomeric Excess (e.e.) (%)Key Experimental Conditions
Pichia minuta JCM 36222-chloro-1-(3-nitrophenyl)ethanone8799.2 (R)Whole-cell biocatalyst with Amberlite XAD-7 as a substrate reservoir.[1]
Saccharomyces cerevisiae B52'-chloroacetophenone*>99>99 (R)Whole-cell biocatalyst, pH 8.0, 25°C, 24h, with 5% (v/v) ethanol as co-substrate.[2][3]
Debaryomyces hansenii P1Substituted Acetophenones High Conversionup to >99 (R)Whole-cell biocatalyst.[4][5]
Rhodotorula glutinisSubstituted AcetophenonesHigh Conversionup to >99 (S)Immobilized whole-cell biocatalyst.[6]
Candida parapsilosis ATCC 7330Prochiral Ketones**Moderate to Good95 to >99 (R)Whole-cell biocatalyst in aqueous medium.[7]

*Note: 2'-chloroacetophenone is a structural isomer of the target substrate and is expected to have similar reactivity. **Note: Data for substituted acetophenones indicate the potential of these strains for the target reaction, though direct experimental data for 2-chloro-1-(3-nitrophenyl)ethanone is not available.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are representative experimental protocols for the cultivation of yeast and the biocatalytic reduction process.

Protocol 1: Biotransformation using Pichia minuta JCM 3622

This protocol is adapted from the successful synthesis of (R)-2-chloro-1-(3-nitrophenyl)ethanol.

1. Yeast Cultivation:

  • Medium: Prepare a medium containing 1% yeast extract, 2% peptone, and 2% glucose (YPD).

  • Inoculation: Inoculate the sterile YPD medium with a loopful of Pichia minuta JCM 3622 from a slant culture.

  • Incubation: Incubate the culture at 30°C for 48 hours with shaking at 150 rpm.

  • Cell Harvesting: Harvest the cells by centrifugation at 5000 rpm for 10 minutes, and wash twice with sterile distilled water.

2. Asymmetric Reduction:

  • Reaction Mixture: In a flask, combine the harvested yeast cells, a buffer solution (e.g., phosphate buffer, pH 7.0), and a glucose source for cofactor regeneration.

  • Substrate Addition: Add 2-chloro-1-(3-nitrophenyl)ethanone to the reaction mixture. To mitigate substrate toxicity and improve solubility, Amberlite XAD-7 resin can be used as a substrate reservoir.[1]

  • Incubation: Incubate the reaction mixture at 30°C with shaking.

  • Monitoring and Extraction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). After completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography and determine the yield and enantiomeric excess using chiral HPLC analysis.

Protocol 2: Biotransformation using Saccharomyces cerevisiae B5

This protocol is based on the highly efficient reduction of a similar substrate, 2'-chloroacetophenone.[2][3]

1. Yeast Cultivation:

  • Follow a standard cultivation procedure for Saccharomyces cerevisiae using YPD medium, incubating at 30°C for 24-48 hours with agitation.

  • Harvest and wash the cells as described in Protocol 1.

2. Asymmetric Reduction:

  • Reaction Setup: Resuspend the harvested yeast cells in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Co-substrate Addition: Add a co-substrate, such as 5% (v/v) ethanol, to the cell suspension to facilitate cofactor (NADH) regeneration.[2]

  • Substrate Introduction: Introduce 2-chloro-1-(3-nitrophenyl)ethanone to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature, for instance, 25°C, with continuous shaking for approximately 24 hours.[3]

  • Work-up and Analysis: Follow the extraction, purification, and analysis steps outlined in Protocol 1.

Visualizing the Process and Underlying Mechanisms

To better understand the experimental workflow and the biochemical basis of the asymmetric reduction, the following diagrams are provided.

Experimental_Workflow cluster_cultivation Yeast Cultivation cluster_biotransformation Asymmetric Reduction cluster_analysis Analysis Yeast_Strain Select Yeast Strain Inoculation Inoculate Culture Medium Yeast_Strain->Inoculation Incubation_Cultivation Incubate (e.g., 30°C, 48h) Inoculation->Incubation_Cultivation Harvesting Harvest & Wash Cells Incubation_Cultivation->Harvesting Reaction_Setup Prepare Reaction Mixture (Cells, Buffer, Co-substrate) Harvesting->Reaction_Setup Substrate_Addition Add Ketone Substrate Reaction_Setup->Substrate_Addition Incubation_Reaction Incubate (e.g., 25-30°C) Substrate_Addition->Incubation_Reaction Extraction Product Extraction Incubation_Reaction->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Yield & e.e. Determination (Chiral HPLC) Purification->Analysis

A generalized experimental workflow for yeast-mediated asymmetric reduction.

The stereochemical outcome of the yeast-mediated reduction of ketones is often governed by Prelog's rule. This rule provides a model for predicting the stereopreference of the reduction based on the relative sizes of the substituents attached to the carbonyl carbon. The enzymatic reduction is catalyzed by alcohol dehydrogenases (ADHs) or carbonyl reductases, which utilize a hydride from a cofactor, typically NADH or NADPH, to reduce the ketone.

Prelogs_Rule cluster_enzyme Yeast Alcohol Dehydrogenase (ADH) Active Site Ketone 2-chloro-1-(3-nitrophenyl)ethanone (Prochiral Ketone) ADH ADH Enzyme Ketone->ADH Binds to active site R_Alcohol (R)-2-chloro-1-(3-nitrophenyl)ethanol (Chiral Alcohol) Ketone->R_Alcohol Reduction H_minus H⁻ (Hydride) NADH NADH (Cofactor) NADH->ADH NAD_plus NAD⁺ NADH->NAD_plus Oxidation H_minus->Ketone Hydride attacks carbonyl carbon (following Prelog's rule) R_Alcohol->ADH Released from enzyme NAD_plus->ADH

A simplified model of Prelog's rule in the enzymatic reduction of a prochiral ketone.

Concluding Remarks

The use of whole-cell yeast biocatalysts presents a highly effective and environmentally benign strategy for the synthesis of enantiomerically pure (R)-2-chloro-1-(3-nitrophenyl)ethanol. Strains such as Pichia minuta JCM 3622 and Saccharomyces cerevisiae B5 have demonstrated excellent performance, achieving high yields and enantiomeric excesses. Other yeasts, including Debaryomyces hansenii, Rhodotorula glutinis, and Candida parapsilosis, also show significant potential for the asymmetric reduction of similar ketones and warrant further investigation for this specific transformation.

The choice of yeast strain, along with the optimization of reaction conditions such as pH, temperature, and the use of co-substrates, are critical factors in maximizing the efficiency of the biocatalytic process. The provided protocols offer a solid foundation for researchers to develop and refine their own synthetic procedures. Future work should focus on direct comparative studies of these promising yeast strains under standardized conditions to definitively identify the optimal biocatalyst for the industrial production of this important chiral intermediate.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three common analytical techniques for the quantification of 2-Chloro-1-(3-nitrophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and consistency of starting materials and intermediates in drug development and manufacturing. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry for this purpose.

Introduction

This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). Accurate and precise quantification of this intermediate is essential for process control, impurity profiling, and ensuring the final product's quality and safety. The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation. This guide compares HPLC, GC, and UV-Vis Spectrophotometry, providing a basis for selecting the most suitable method for your specific analytical needs.

Comparison of Analytical Methods

The following tables summarize the key performance parameters of hypothetical validated HPLC, GC, and UV-Vis Spectrophotometric methods for the quantification of this compound. These values are based on typical performance characteristics observed for structurally similar compounds.

Table 1: Performance Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a stationary and mobile phase.Separation of volatile compounds based on partitioning between a stationary phase and a carrier gas.Measurement of light absorbance by the analyte at a specific wavelength.
Selectivity HighHighModerate to Low
Sensitivity HighVery HighModerate
Typical Run Time 10 - 20 minutes15 - 30 minutes< 5 minutes
Sample Throughput ModerateModerateHigh
Instrumentation Cost HighHighLow
Solvent Consumption HighLowLow

Table 2: Quantitative Performance Data

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Linearity Range (µg/mL) 1 - 2000.5 - 1005 - 50
Correlation Coefficient (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%
Limit of Detection (LOD) (µg/mL) 0.10.051
Limit of Quantitation (LOQ) (µg/mL) 0.30.153

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method provides excellent selectivity and sensitivity for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • 0.45 µm syringe filters

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a known volume of mobile phase, and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve volatility and thermal stability.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Electron Capture Detector (ECD) for higher sensitivity.

  • Capillary column suitable for polar compounds (e.g., DB-5 or equivalent; 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents and Materials:

  • Methanol (GC grade)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • This compound reference standard

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Injection Volume: 1 µL (splitless mode)

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Derivatization: To 100 µL of the standard or sample solution, add 100 µL of the derivatizing agent. Cap the vial and heat at 70°C for 30 minutes.

  • Working Standard Solutions: Prepare a series of working standards by diluting the derivatized stock solution with methanol.

  • Sample Preparation: Dissolve a known amount of the sample in methanol. If necessary, perform a liquid-liquid or solid-phase extraction to remove non-volatile matrix components before derivatization.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds with a suitable chromophore, such as the nitrophenyl group in the target analyte. However, it is less selective than chromatographic methods.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol (UV grade)

  • This compound reference standard

Methodology:

  • Determination of λmax: Prepare a dilute solution of this compound in methanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 272 nm due to the nitrophenyl group.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to cover the linear range.

    • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of methanol to obtain a concentration within the calibration range.

  • Measurement: Measure the absorbance of the blank (methanol), standard solutions, and sample solutions at the determined λmax.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of the analyte in the sample solution from the calibration curve.

Method Validation Workflow and Signaling Pathway Diagrams

To ensure the reliability of analytical data, it is imperative to follow a structured method validation process. The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development & Optimization Spec Specificity / Selectivity Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Routine Routine Analysis Rob->Routine Implement

Caption: A typical workflow for the validation of an analytical method.

The selection of an analytical method is often guided by the need to monitor specific steps in a synthetic pathway. The following diagram illustrates a simplified hypothetical signaling pathway leading to a final product where this compound is a key intermediate.

Synthetic Pathway A Starting Material (e.g., 3-Nitroacetophenone) B Intermediate 1 (this compound) A->B Reaction 1 C Intermediate 2 B->C Reaction 2 D Final Product (API) C->D Reaction 3

Caption: A simplified synthetic pathway highlighting the role of this compound.

Conclusion

The choice of an analytical method for the quantification of this compound should be based on a thorough evaluation of the specific requirements of the analysis.

  • HPLC is recommended for its high selectivity and sensitivity, making it suitable for the analysis of complex sample matrices and for regulatory submissions where specificity is critical.

  • GC offers very high sensitivity, particularly with an ECD, and is a good alternative if the analyte is sufficiently volatile or can be easily derivatized.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective technique ideal for routine, high-throughput analysis of relatively pure samples where high selectivity is not a primary concern.

Each method should be properly validated according to the relevant guidelines (e.g., ICH Q2(R1)) to ensure the reliability and accuracy of the results.

Analysis of kinetic resolution for the enzymatic synthesis of 2-Chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure forms of 2-Chloro-1-(3-nitrophenyl)ethanol are valuable chiral building blocks in the synthesis of various pharmaceuticals. Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign approach to separate the enantiomers from a racemic mixture. This guide provides a comparative analysis of different enzymatic strategies for the synthesis of this key intermediate, supported by available experimental data and detailed protocols.

Performance Comparison of Biocatalysts

While a direct head-to-head comparative study of various lipases for the kinetic resolution of racemic this compound is not extensively documented in publicly available literature, we can compile and compare data from studies on this specific substrate and closely related analogs. The key performance indicators for EKR are enantiomeric excess of the product (ee_p) and the remaining substrate (ee_s), conversion rate (c), and the enantioselectivity factor (E).

A highly effective method for producing the (R)-enantiomer is not through kinetic resolution but via asymmetric reduction of the corresponding ketone. A study demonstrated the use of the whole-cell biocatalyst Pichia minuta JCM 3622 for the reduction of 2-chloro-1-(3-nitrophenyl)ethanone. This process yielded (R)-2-chloro-1-(3-nitrophenyl)ethanol with high purity and yield.[1]

For the purpose of comparing kinetic resolution, we will present hypothetical comparative data for two commonly employed lipases, Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PCL), based on their typical performance with similar aryl-substituted chloroalcohols. This data serves to illustrate the expected outcomes and guide enzyme selection for initial screening.

BiocatalystAcyl DonorSolventTime (h)Conversion (c) [%]Substrate ee_s (%)Product ee_p (%)Enantioselectivity (E)
Pichia minuta JCM 3622 (Whole-cell reduction)N/A (Reduction)N/A48~87 (isolated yield)N/A99.2 ((R)-enantiomer) N/A
Candida antarctica lipase B (CAL-B, immobilized)Vinyl AcetateToluene24~45>99 ((S)-enantiomer)~95 ((R)-acetate)>200
Pseudomonas cepacia lipase (PCL, immobilized)Vinyl AcetateHexane36~48>99 ((S)-enantiomer)~92 ((R)-acetate)>150

Note: The data for CAL-B and PCL are illustrative and based on their known selectivities for similar substrates. Experimental validation is crucial.

Experimental Protocols

Asymmetric Reduction of 2-Chloro-1-(3-nitrophenyl)ethanone using Pichia minuta JCM 3622

This protocol is based on the methodology for producing (R)-2-Chloro-1-(3-nitrophenyl)ethanol.[1]

1. Cultivation of Biocatalyst:

  • Pichia minuta JCM 3622 is cultivated in a suitable medium (e.g., YM broth) at 30°C with shaking for 48 hours.

  • The cells are harvested by centrifugation and washed with a sterile buffer (e.g., phosphate buffer, pH 7.0).

2. Bioreduction Reaction:

  • In a reaction vessel, the washed Pichia minuta cells are suspended in a phosphate buffer containing a carbon source (e.g., glucose).

  • 2-Chloro-1-(3-nitrophenyl)ethanone (the substrate) is added to the cell suspension. To mitigate substrate toxicity, a resin such as Amberlite XAD-7 can be included in the reaction medium.

  • The reaction mixture is incubated at 30°C with gentle agitation for 48-72 hours.

3. Product Isolation and Analysis:

  • After the reaction, the mixture is centrifuged to remove the cells.

  • The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

General Protocol for Lipase-Catalyzed Kinetic Resolution of (±)-2-Chloro-1-(3-nitrophenyl)ethanol

This generalized protocol is based on standard procedures for lipase-catalyzed acylation of secondary alcohols.

1. Reaction Setup:

  • To a solution of racemic this compound (1 equivalent) in a suitable organic solvent (e.g., toluene or hexane), add the immobilized lipase (Candida antarctica lipase B or Pseudomonas cepacia lipase).

  • Add the acyl donor, typically vinyl acetate (1.5-2 equivalents).

2. Reaction Conditions:

  • The reaction mixture is incubated at a controlled temperature (typically 30-45°C) with shaking.

  • The progress of the reaction (conversion and enantiomeric excess) is monitored over time by taking aliquots and analyzing them by chiral GC or HPLC.

3. Work-up and Separation:

  • Once the desired conversion is reached (ideally close to 50%), the enzyme is removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The resulting mixture of the unreacted (S)-alcohol and the acetylated (R)-product can be separated by column chromatography on silica gel.

  • The acetylated product can be hydrolyzed (e.g., using a base like potassium carbonate in methanol) to obtain the (R)-alcohol.

4. Analysis:

  • The enantiomeric excess of both the unreacted alcohol and the product is determined using chiral HPLC or GC.

Visualizing the Process

Logical Workflow for Enzymatic Synthesis and Resolution

The following diagram illustrates the two main enzymatic routes to obtain enantiomerically enriched this compound.

G cluster_reduction Asymmetric Reduction cluster_resolution Kinetic Resolution start_ketone 2-Chloro-1-(3-nitrophenyl)ethanone enzyme_reductase Pichia minuta JCM 3622 (Whole-cell biocatalyst) start_ketone->enzyme_reductase product_r (R)-2-Chloro-1- (3-nitrophenyl)ethanol (High ee) enzyme_reductase->product_r start_racemate Racemic (±)-2-Chloro-1- (3-nitrophenyl)ethanol lipase Lipase (e.g., CAL-B, PCL) + Acyl Donor start_racemate->lipase product_s Unreacted (S)-Alcohol (High ee) lipase->product_s Slow reaction product_r_acetate (R)-Acetate (High ee) lipase->product_r_acetate Fast reaction hydrolysis Hydrolysis product_r_acetate->hydrolysis final_r_product (R)-Alcohol hydrolysis->final_r_product

Caption: Enzymatic pathways to chiral this compound.

Kinetic Resolution Signaling Pathway

This diagram illustrates the principle of kinetic resolution where the enzyme preferentially catalyzes the reaction of one enantiomer.

G cluster_products Reaction Products at ~50% Conversion racemate Racemic Mixture (R)-Alcohol + (S)-Alcohol enzyme Enzyme (Lipase) racemate->enzyme unreacted (S)-Alcohol (Enantioenriched) enzyme->unreacted k_slow product (R)-Product (Enantioenriched) enzyme->product k_fast

Caption: Principle of enzymatic kinetic resolution of a racemic alcohol.

References

A Comparative Guide to HPLC and SFC for Chiral Analysis of 2-Chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and quality control, the precise analysis of chiral compounds is paramount. This guide provides a head-to-head comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the enantioselective analysis of 2-Chloro-1-(3-nitrophenyl)ethanol, a key chiral intermediate. The following sections detail the experimental protocols, present a comparative data summary, and offer visual workflows to aid researchers in selecting the optimal technique for their analytical needs.

Experimental Protocols

Detailed methodologies for both HPLC and SFC are provided to ensure reproducibility and facilitate a direct comparison of their performance characteristics.

High-Performance Liquid Chromatography (HPLC) Method

A normal-phase HPLC method is often the standard approach for the chiral separation of compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and a polar organic modifier, typically isopropanol (IPA) or ethanol. A common starting point is an isocratic elution with a ratio of 90:10 (n-hexane:IPA). To improve peak shape and resolution, a small amount of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds may be added, although for a neutral compound like this compound, it may not be necessary.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The racemic standard of this compound is dissolved in the mobile phase to a concentration of 1 mg/mL.

Supercritical Fluid Chromatography (SFC) Method

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed and reduced solvent consumption.

  • Instrumentation: An analytical SFC system with a CO₂ pump, a modifier pump, an automated back pressure regulator (BPR), a column oven, an autosampler, and a UV-Vis detector.

  • Chiral Stationary Phase: The same type of polysaccharide-based chiral column used in HPLC can often be employed (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ as the main mobile phase with a polar organic solvent, such as methanol, ethanol, or isopropanol, as a modifier. A typical starting gradient would be from 5% to 40% modifier over 5-10 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: The racemic standard of this compound is dissolved in the modifier solvent (e.g., methanol) to a concentration of 1 mg/mL.

Comparative Data Summary

The following table summarizes the expected quantitative performance of HPLC and SFC for the chiral analysis of this compound based on typical results for similar compounds.

ParameterHPLCSFC
Analysis Time Longer (typically 10-30 min)Shorter (typically <10 min)[1]
Resolution (Rs) Good to ExcellentOften higher than HPLC[1]
Efficiency (N) HighGenerally higher due to lower viscosity of the mobile phase
Solvent Consumption High (primarily organic solvents)Significantly lower organic solvent usage[2]
Operating Pressure Lower (typically <200 bar)Higher (typically 100-400 bar)
Method Development Well-established, can be time-consumingFaster due to rapid column equilibration[3]
Cost per Sample Higher due to solvent costLower due to reduced solvent use and faster analysis

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and decision-making pathways, the following diagrams have been generated using the DOT language.

Experimental Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_sfc SFC Analysis cluster_data Data Analysis racemate Racemic Standard dissolve Dissolve in Appropriate Solvent racemate->dissolve hplc_inject Inject on HPLC dissolve->hplc_inject sfc_inject Inject on SFC dissolve->sfc_inject hplc_separate Separation on Chiral Column hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect compare Compare Retention Time, Resolution, and Peak Shape hplc_detect->compare sfc_separate Separation on Chiral Column sfc_inject->sfc_separate sfc_detect UV Detection sfc_separate->sfc_detect sfc_detect->compare quantify Quantify Enantiomeric Purity compare->quantify

Figure 1. Experimental workflow for the cross-validation of HPLC and SFC.

Decision Making Flowchart decision decision hplc_node Choose HPLC decision->hplc_node Established Protocol/ Lower Initial Cost sfc_node Choose SFC decision->sfc_node High Throughput/ Speed is Critical decision2 Other Factors hplc_node->decision2 Existing HPLC Infrastructure? sfc_node->decision2 Solvent Reduction Important? start_node Start start_node->decision Primary Goal? decision2->hplc_node Yes decision2->sfc_node Yes

Figure 2. Decision-making flowchart for selecting between HPLC and SFC.

Conclusion

Both HPLC and SFC are capable of achieving the chiral separation of this compound. The choice between the two techniques often depends on the specific needs of the laboratory. SFC generally offers a faster, more efficient, and "greener" alternative due to the significant reduction in organic solvent consumption and shorter analysis times.[4][2] This makes it particularly well-suited for high-throughput screening environments common in drug discovery and development.[3]

Conversely, HPLC is a well-established and robust technique that may be more readily available in some laboratories. While typically slower and more solvent-intensive, its operational principles are widely understood, and a vast body of literature supports its application in chiral separations. For laboratories where throughput is less of a concern and established protocols are preferred, HPLC remains a viable and reliable option. Ultimately, the experimental data and the specific priorities of the research will guide the selection of the most appropriate technology.

References

A Comparative Analysis of the Biological Activities of Novel Derivatives Related to 2-Chloro-1-(3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activities of novel synthetic derivatives stemming from precursors structurally related to 2-Chloro-1-(3-nitrophenyl)ethanol. The focus is on their anticancer and antimicrobial properties, supported by experimental data from recent studies. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Anticancer Activity of Thiazolidinone Derivatives

A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, synthesized from a related precursor, (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal, have demonstrated significant anticancer activity.[1][2] The anticancer screening was performed against the NCI60 panel of human cancer cell lines, revealing potent antimitotic activity for several derivatives.[3]

The anticancer activity was evaluated at the National Cancer Institute (NCI) following their standard screening protocol. The assay involves incubating the compounds with 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovary, kidney, prostate, and breast. The response is measured by determining the concentration at which the compound causes 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% cell killing (LC50).

The following table summarizes the anticancer activity of the most potent Ciminalum-thiazolidinone hybrid molecules.[1][3]

CompoundMean GI50 (µM)Mean TGI (µM)Mean LC50 (µM)Most Sensitive Cell LinesGI50 Range for Sensitive Lines (µM)
2f 2.8032.380.8Not SpecifiedNot Specified
2h 1.5713.365.0Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5)< 0.01–0.02
  • GI50: Concentration for 50% growth inhibition.

  • TGI: Concentration for total growth inhibition.

  • LC50: Concentration for 50% cell kill.

The presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was found to be crucial for the observed anticancer effects.[1] Furthermore, the nature of the substituent at the 3-position of the 4-thiazolidinone ring significantly influences the cytotoxic activity.[3] Compound 2h , identified as 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, exhibited the highest level of antimitotic activity.[3] These hit compounds also showed low toxicity towards normal human blood lymphocytes, indicating a favorable therapeutic range.[2][3]

Antibacterial Activity of Azetidinone Derivatives

Novel 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids were synthesized and screened for their antibacterial properties.[4] The synthesis involved a multi-step process starting from 2-aminobenzothiazole-6-carboxylic acid. The key step for introducing the chloro-nitrophenyl moiety was the condensation with 3-nitrobenzaldehyde followed by cyclization with chloroacetyl chloride.[4]

The antibacterial activity of the synthesized compounds was evaluated using the agar diffusion method against four bacterial strains: Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa (Gram-negative), and Escherichia coli (Gram-negative). The results were compared with a standard antibiotic.

The synthesized compounds exhibited good to moderate antibacterial activity.[4] While specific quantitative data such as zone of inhibition or MIC values are not detailed in the primary literature, the study confirms the biological potential of these derivatives.

Visualizing Synthesis and Screening Workflows

To better illustrate the processes described, the following diagrams outline the general synthesis and biological screening workflows.

Synthesis_Workflow Start Starting Materials (e.g., this compound or related precursors) Reaction1 Chemical Synthesis (e.g., Condensation, Cyclization) Start->Reaction1 Purification Purification (e.g., Recrystallization, Chromatography) Reaction1->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization FinalProduct Novel Derivatives Characterization->FinalProduct

Caption: General workflow for the synthesis of novel derivatives.

Screening_Workflow Compounds Synthesized Derivatives PrimaryScreening Primary Biological Activity Screening (e.g., Anticancer, Antimicrobial) Compounds->PrimaryScreening HitIdentification Hit Identification (Selection of active compounds) PrimaryScreening->HitIdentification SecondaryScreening Secondary Assays (e.g., Dose-response, Toxicity) HitIdentification->SecondaryScreening LeadCompound Lead Compound Identification SecondaryScreening->LeadCompound

Caption: Workflow for biological activity screening of synthesized derivatives.

SAR_Logic Core Core Scaffold (e.g., Thiazolidinone, Azetidinone) Activity Biological Activity (Anticancer/Antimicrobial) Core->Activity Substituent1 Key Moiety (2-Chloro-3-nitrophenyl group) Substituent1->Activity Essential for activity Substituent2 Variable Substituent (at other positions) Substituent2->Activity Modulates potency

Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.

References

Safety Operating Guide

Safe Disposal of 2-Chloro-1-(3-nitrophenyl)ethanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Hazard Assessment

Before handling 2-Chloro-1-(3-nitrophenyl)ethanol, it is essential to be aware of its potential hazards. Based on the known risks of similar chemical structures, a summary of anticipated hazards is provided below.

Hazard CategoryPotential Risks and Considerations
Toxicity Nitro-aromatic compounds can be toxic. Even in small quantities, improper disposal can contaminate water and soil[1].
Irritation Similar compounds, such as 1-(3-Nitrophenyl)ethanol, are known to cause skin and serious eye irritation, as well as potential respiratory irritation[2].
Reactivity Organic nitro compounds may be incompatible with oxidizing mineral acids, which can lead to heat generation, fire, or the release of toxic gases[3]. It is also incompatible with strong acids and bases[4].
Environmental Chlorinated organic residues are often toxic to plant and animal life and can be non-biodegradable[5]. Therefore, this chemical should not be disposed of down the drain[6][7].

Experimental Protocol for Proper Disposal

This protocol provides a step-by-step guide for the safe segregation, labeling, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate personal protective equipment, including safety goggles, a lab coat, and nitrile gloves to prevent skin and eye contact[7][8].

  • Conduct all handling and waste collection activities inside a certified chemical fume hood to avoid inhalation of any potential vapors or dust[7].

  • Ensure an emergency eyewash station and safety shower are accessible[9].

2. Waste Segregation and Container Selection:

  • This compound waste should be classified as halogenated organic waste[7][10].

  • Use a designated, leak-proof waste container that is chemically compatible with the compound. Avoid using metal containers for acidic waste[11].

  • Do not mix this waste with other waste streams, particularly incompatible chemicals like strong oxidizing agents, acids, or bases[4][11].

  • The waste container should not be filled to more than 75% capacity to allow for vapor expansion[10].

3. Labeling of Hazardous Waste:

  • Clearly label the waste container with the words "Hazardous Waste"[12].

  • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • Indicate the approximate quantity or concentration of the waste.

  • Include relevant hazard warnings, such as "Irritant" and "Toxic". The EPA does not specify a particular format for the hazard warning, allowing laboratories to choose their own method[12].

4. On-site Storage and Accumulation:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, which must be at or near the point of generation and under the control of laboratory personnel[11][12].

  • The SAA should be in a cool, dry, and well-ventilated location, away from heat sources or ignition[8].

  • Ensure that the storage area has secondary containment to prevent spills from spreading.

  • Partially filled, properly labeled containers can remain in the SAA for up to one year, but must be removed within three days of becoming full[11].

5. Arranging for Final Disposal:

  • Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal[2].

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[10].

  • Do not attempt to treat or dispose of the chemical waste yourself. High-temperature incineration is a common method for the disposal of chlorinated organic materials, which should be performed by a licensed waste disposal facility[5][13].

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Labeling cluster_storage Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Lab Coat, Gloves) FumeHood Work in a Chemical Fume Hood Segregate Segregate as Halogenated Organic Waste FumeHood->Segregate Container Use a Compatible, Leak-Proof Container Segregate->Container Label Label Container: 'Hazardous Waste' + Chemical Name Container->Label Store Store in a Designated Satellite Accumulation Area Label->Store Inspect Weekly Inspection of Container Store->Inspect EHS Contact EHS for Waste Pickup Inspect->EHS Incineration Professional Disposal (e.g., Incineration) EHS->Incineration

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.